molecular formula C19H20BrNO2 B13745859 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- CAS No. 100347-63-5

5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-

Número de catálogo: B13745859
Número CAS: 100347-63-5
Peso molecular: 374.3 g/mol
Clave InChI: SZBNEVHYDNZXLW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- is a useful research compound. Its molecular formula is C19H20BrNO2 and its molecular weight is 374.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

100347-63-5

Fórmula molecular

C19H20BrNO2

Peso molecular

374.3 g/mol

Nombre IUPAC

4-bromo-6-(diethylaminomethyl)-2-phenyl-1-benzofuran-5-ol

InChI

InChI=1S/C19H20BrNO2/c1-3-21(4-2)12-14-10-17-15(18(20)19(14)22)11-16(23-17)13-8-6-5-7-9-13/h5-11,22H,3-4,12H2,1-2H3

Clave InChI

SZBNEVHYDNZXLW-UHFFFAOYSA-N

SMILES canónico

CCN(CC)CC1=CC2=C(C=C(O2)C3=CC=CC=C3)C(=C1O)Br

Origen del producto

United States
Foundational & Exploratory

Synthesis protocol for 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Synthesis Protocol and Mechanistic Insights for 4-Bromo-6-(diethylaminomethyl)-2-phenyl-1-benzofuran-5-ol

Executive Summary

The 2-arylbenzofuran scaffold is a privileged structure in medicinal chemistry, frequently investigated for its diverse pharmacological properties, including potent dual cholinesterase and BACE1 inhibitory activities relevant to 1[1]. This whitepaper details a scalable, highly regioselective synthesis protocol for 4-bromo-6-(diethylaminomethyl)-2-phenyl-1-benzofuran-5-ol (CAS: 100347-63-5), a complex derivative featuring a Mannich base and a halogenated phenolic core[2].

Physicochemical Profiling

Understanding the target's physicochemical properties is critical for downstream purification, structural verification, and analytical validation[3].

PropertyValue
Compound Name 4-bromo-6-(diethylaminomethyl)-2-phenyl-1-benzofuran-5-ol
CAS Number 100347-63-5
Molecular Formula C19H20BrNO2
Molecular Weight 374.3 g/mol
Monoisotopic Mass 373.06775 Da
Predicted XLogP ~4.9

Retrosynthetic Strategy & Pathway Design

The synthesis is designed around a convergent approach, prioritizing absolute regiocontrol. The core 2-phenylbenzofuran-5-ol is assembled via a transition-metal-catalyzed cross-coupling followed by cyclization. The critical functionalization steps—a Mannich reaction and an electrophilic bromination—rely on the strong electron-donating effect of the C5-hydroxyl group to direct substitution sequentially to the C6 and C4 positions.

SynthesisPathway A 2-Iodo-4-methoxyphenol + Phenylacetylene B 5-Methoxy-2-phenylbenzofuran A->B 1. Pd-Catalyzed Coupling 2. Cyclization C 2-Phenylbenzofuran-5-ol B->C BBr3, CH2Cl2 Demethylation D 6-(Diethylaminomethyl)- 2-phenylbenzofuran-5-ol C->D HN(Et)2, (CH2O)n Mannich Reaction E 4-Bromo-6-(diethylaminomethyl)- 2-phenylbenzofuran-5-ol D->E NBS, DMF Regioselective Bromination

Retrosynthetic and forward synthesis pathway for CAS 100347-63-5.

Experimental Methodologies (Self-Validating Protocols)

Safety Directive: The following procedures involve hazardous reagents (e.g., BBr3, NBS) and must only be executed in a professional, fully equipped laboratory setting using certified fume hoods and appropriate Personal Protective Equipment (PPE).

Step 1: Assembly of the 2-Phenylbenzofuran-5-ol Core

  • Rationale : Establishing the benzofuran core early prevents functional group incompatibility during the cyclization phase[1].

  • Procedure : To a flame-dried Schlenk flask under argon, add 2-iodo-4-methoxyphenol (1.0 equiv), phenylacetylene (1.2 equiv), Pd(PPh3)2Cl2 (0.05 equiv), and CuI (0.1 equiv) in anhydrous DMF/Et3N (1:1 v/v). Heat the mixture to 80 °C for 6 hours.

  • In-Process Control (IPC) : Monitor via LC-MS. Proceed to workup when the aryl iodide is fully consumed (<1% by UV integration).

  • Demethylation : Isolate the intermediate 5-methoxy-2-phenylbenzofuran via a silica plug. Dissolve in anhydrous CH2Cl2 and cool to -78 °C. Slowly add BBr3 (3.0 equiv) to cleave the robust methyl ether. Stir for 4 hours, allowing the reaction to warm to 0 °C.

  • Validation : Quench carefully with MeOH. The isolated product, 2-phenylbenzofuran-5-ol, must present a distinct [M-H]- peak in negative ion ESI-MS.

Step 2: Regioselective Mannich Reaction

  • Rationale : The C5-OH activates both the C4 and C6 positions. Ethanol is selected as the solvent to facilitate the pre-equilibration of the iminium ion, driving high C6 regioselectivity due to steric hindrance at C4[2].

  • Procedure : Dissolve 2-phenylbenzofuran-5-ol (1.0 equiv) in absolute ethanol. Add paraformaldehyde (2.0 equiv) and diethylamine (2.0 equiv). Reflux the mixture for 12 hours.

  • Optimization Data :

    Solvent Temperature (°C) Time (h) Regioselectivity (C6:C4) Yield (%)
    Methanol 65 18 3:1 55
    Ethanol 78 12 10:1 82

    | Toluene | 110 | 24 | 2:1 | 40 |

  • Validation : Concentrate the crude mixture and partition between EtOAc and sat. NaHCO3. Purify via flash chromatography (DCM:MeOH 95:5). 1H NMR must confirm the disappearance of the C6 aromatic proton and the appearance of a singlet integrating to 2H (~3.8 ppm) for the methylene bridge.

Step 3: Electrophilic Bromination

  • Rationale : N-Bromosuccinimide (NBS) is utilized as a mild, controllable source of electrophilic bromine to prevent over-bromination and oxidative degradation of the electron-rich core[3].

  • Procedure : Dissolve the Mannich base from Step 2 in anhydrous DMF and cool to 0 °C in an ice bath. Add NBS (1.05 equiv) portion-wise over 30 minutes, keeping the flask shielded from light to prevent radical pathways.

  • IPC & Validation : Stir for 2 hours at 0 °C. TLC (DCM:MeOH 90:10) should show complete conversion. Quench by pouring into ice water containing 5% Na2S2O3 to neutralize residual oxidant. Extract with EtOAc, dry over Na2SO4, and concentrate. The final product's isotopic pattern in MS will show a characteristic 1:1 ratio for [M+H]+ at m/z 374.07 and 376.07, confirming mono-bromination[2].

Mechanistic Insights: Regiochemical Control

The success of this synthesis hinges on the regioselective Mannich reaction. The condensation of diethylamine and formaldehyde generates the highly electrophilic iminium ion in situ. The C5-hydroxyl group donates electron density into the benzofuran ring via resonance. While both C4 and C6 are activated, the C4 position experiences significant steric shielding from the adjacent benzofuran oxygen and the C3 proton. Consequently, the bulky diethyl-iminium ion preferentially attacks the less hindered C6 position.

Mechanism M1 Diethylamine + Formaldehyde M2 Iminium Ion Intermediate [Et2N=CH2]+ M1->M2 Condensation (-H2O) M3 Electrophilic Aromatic Substitution at C-6 of Benzofuran-5-ol M2->M3 Nucleophilic attack by C-6 M4 Rearomatization M3->M4 Deprotonation M5 Mannich Base Product M4->M5 Product Formation

Mechanistic overview of the regioselective Mannich reaction.

Sources

The Discovery and Therapeutic Potential of Novel Benzofuran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzofuran core—a fused bicyclic system comprising a benzene ring and a furan ring—has emerged as a "privileged scaffold" in modern medicinal chemistry[1][2]. Its structural versatility allows it to interact with a diverse array of biological targets, making it a cornerstone in the discovery of novel therapeutics for oncology, neurodegeneration, and infectious diseases[3]. This technical guide synthesizes recent advancements in the rational design, structural-activity relationships (SAR), and experimental validation of novel benzofuran derivatives, providing a comprehensive framework for researchers engaged in hit-to-lead optimization.

The Benzofuran Pharmacophore: Structural Causality & Rational Design

The pharmacological success of benzofuran derivatives is not coincidental; it is deeply rooted in the scaffold's physicochemical properties. The oxygen atom within the furan ring acts as a potent hydrogen-bond acceptor, while the planar, electron-rich aromatic system facilitates robust stacking and hydrophobic interactions with the binding pockets of target proteins[4].

When designing novel derivatives, medicinal chemists exploit these inherent properties by introducing specific functional groups:

  • Halogenation: The introduction of halogens (e.g., bromine, chlorine, fluorine) at the C-3 position significantly enhances lipophilicity and binding affinity. This is driven by "halogen bonding"—a highly directional, attractive interaction between the electrophilic region of the halogen and nucleophilic sites within the target protein[5].

  • Hybridization: Conjugating the benzofuran core with other pharmacophores, such as 1,2,4-triazoles or pyrazoles, creates multi-target-directed ligands (MTDLs). The triazole ring, for instance, provides additional nitrogen atoms for hydrogen bonding, allowing the molecule to span across both the catalytic active site (CAS) and the peripheral anionic site (PAS) of complex enzymes like Acetylcholinesterase (AChE)[6].

Structure-Activity Relationship (SAR) & Target Engagement

Recent literature highlights two primary therapeutic domains where benzofuran derivatives exhibit exceptional efficacy: oncology and Alzheimer's disease (AD).

Anticancer Mechanisms

Benzofuran derivatives exert antiproliferative effects through multiple distinct pathways. For example, Rocaglamide, a natural cyclopenta[b]benzofuran, acts as a potent inhibitor of protein synthesis. It specifically targets the eukaryotic initiation factor 4A (eIF4A), an RNA helicase. By binding to eIF4A, Rocaglamide clamps the enzyme onto mRNA transcripts, stalling translation initiation and driving the cancer cell into apoptosis[2]. Other synthetic halogenated derivatives have been shown to target microtubule polymerization or induce reactive oxygen species (ROS)-mediated apoptosis in lung (A549) and hepatic (HepG2) cancer cell lines[5].

Anti-Alzheimer's Mechanisms

In the context of AD, the cholinergic hypothesis remains a primary therapeutic target. Benzofuran-triazole hybrids and 3-aminobenzofuran derivatives have demonstrated potent AChE and Butyrylcholinesterase (BuChE) inhibition. SAR studies reveal that while unsubstituted derivatives show baseline activity, the addition of electron-withdrawing groups (like fluorobenzyl moieties) drastically improves the profile by enhancing the molecule's electrostatic complementarity with the AChE active site gorge[6][7].

Quantitative SAR Data Summary

The following table synthesizes the in vitro biological activity of recently developed benzofuran derivatives across different therapeutic targets:

Compound ClassSpecific Derivative / ModificationPrimary Target / Cell Line ValueDisease Indication
Benzofuran-Triazole Hybrid Compound 10d (2,5-dimethoxyphenyl moiety)Acetylcholinesterase (AChE) µMAlzheimer's Disease[6]
3-Aminobenzofuran Compound 5f (Fluorobenzyl substitution)Acetylcholinesterase (AChE) µMAlzheimer's Disease[7]
Halogenated Benzofuran Compound 7 (Bromine introduction)Caspase 3/7 activation (A549 cells) µMLung Cancer[5]
Halogenated Benzofuran Compound 8 (Bromine introduction)Cytotoxicity (HepG2 cells) µMHepatic Cancer[5]
Cyclopenta[b]benzofuran RocaglamideeIF4A (Translation initiation)Nanomolar rangeVarious Cancers[2]

Mechanistic Pathways

To visualize the dual therapeutic utility of the benzofuran scaffold, the following diagram maps the distinct signaling and inhibitory pathways for both anticancer and neuroprotective applications.

MoA BF Benzofuran Derivatives Roc Rocaglamide (Cyclopenta[b]benzofuran) BF->Roc Triazole Benzofuran-Triazole Hybrids BF->Triazole eIF4A eIF4A RNA Helicase Roc->eIF4A Binds & Clamps mRNA Trans Inhibition of mRNA Translation eIF4A->Trans Blocks Initiation Apop Cancer Cell Apoptosis Trans->Apop AChE Acetylcholinesterase (AChE) Triazole->AChE Active Site Inhibition ACh Increased Acetylcholine Levels AChE->ACh Prevents Degradation Neuro Neuroprotection / Cognitive Enhancement ACh->Neuro

Caption: Dual Mechanisms of Action: Anticancer (eIF4A inhibition) and Anti-Alzheimer's (AChE inhibition).

Synthetic Methodologies & Experimental Workflows

The construction of complex benzofuran rings requires precise synthetic control. A highly efficient approach for synthesizing 2-arylbenzofurans involves the transition-metal-catalyzed cross-coupling and subsequent cyclization of 2-halophenols with terminal alkynes.

Protocol 1: One-Pot Synthesis of 2-Arylbenzofurans via Sonogashira Coupling/Cyclization

Causality: Conducting this reaction in a single pot minimizes the loss of sensitive intermediates. The palladium catalyst facilitates the initial C-C bond formation (Sonogashira coupling), while the copper co-catalyst drives the subsequent intramolecular hydroalkoxylation (cyclization) to close the furan ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 2-iodophenol (1.0 equiv), the desired terminal alkyne (1.2 equiv), (0.05 equiv), and (0.10 equiv).

  • Inert Atmosphere: Flush the vessel with Argon gas for 5 minutes. Reasoning: Phenolic intermediates are highly susceptible to oxidation; Argon displacement prevents unwanted byproduct formation.[8]

  • Solvent & Base Addition: Add anhydrous triethylamine ( ) as both the solvent and the base. The base is critical for neutralizing the hydroiodic acid generated during the catalytic cycle.

  • Reaction: Seal the tube and heat the mixture to 80°C under continuous magnetic stirring for 12–16 hours. Monitor the reaction completion via Thin-Layer Chromatography (TLC).

  • Quenching & Extraction: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous and brine.

  • Purification: Dry the organic layer over anhydrous , concentrate under reduced pressure, and purify via flash column chromatography (silica gel) to yield the pure 2-arylbenzofuran derivative[8].

Workflow Scaffold Rational Design (In Silico SAR & Docking) Synthesis Chemical Synthesis (Cross-Coupling/Cyclization) Scaffold->Synthesis Purification Purification & Characterization (NMR, MS, IR) Synthesis->Purification Screening In Vitro Screening (MTT / Ellman's Assay) Purification->Screening Screening->Scaffold SAR Feedback Validation Target Validation (Western Blot / Pull-down) Screening->Validation

Caption: Iterative experimental workflow for the discovery and validation of novel benzofuran derivatives.

In Vitro Validation Protocols

To ensure data integrity, biological assays must be self-validating, incorporating both positive and negative controls to rule out assay interference (e.g., pan-assay interference compounds or PAINs).

Protocol 2: Ellman’s Assay for AChE Inhibition

Causality: This colorimetric assay relies on the hydrolysis of acetylthiocholine iodide (ATCI) by AChE to produce thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to form a yellow 5-thio-2-nitrobenzoate anion. If a benzofuran derivative successfully inhibits AChE, thiocholine production halts, and color development is suppressed[6][8].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the benzofuran derivative in DMSO (ensuring final DMSO concentration in the well is <1% to prevent solvent-induced enzyme denaturation).

  • Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of AChE enzyme solution (0.28 U/mL), and 20 µL of the test compound at varying concentrations. Incubate at 37°C for 15 minutes to allow for enzyme-inhibitor complex formation.

  • Reporter Addition: Add 10 µL of DTNB solution (0.01 M) to all wells.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the substrate ATCI (0.075 M).

  • Self-Validation Controls:

    • Positive Control: Use Donepezil or Eserine (known inhibitors) to validate assay sensitivity.

    • Negative Control: Buffer + Enzyme + Substrate + DTNB (no inhibitor) for maximum velocity ( ).

    • Blank: Buffer + Substrate + DTNB (no enzyme) to account for non-enzymatic substrate hydrolysis.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader for 5 minutes at 1-minute intervals. Calculate the using non-linear regression analysis[8].

Protocol 3: MTT Assay for Cytotoxicity Assessment

Causality: The MTT assay measures cellular metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye (MTT) to insoluble purple formazan. Dead cells (induced by the anticancer benzofuran derivative) lose this metabolic capability[9].

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 or HepG2) in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% atmosphere to allow for cell attachment[9].

  • Treatment: Aspirate the medium and replace it with fresh medium containing varying concentrations of the benzofuran derivative (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO). Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C in the dark.

  • Solubilization: Carefully remove the medium to avoid disturbing the formazan crystals. Add 100 µL of DMSO to each well to solubilize the crystals. Agitate the plate gently for 15 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control to determine the .

Future Perspectives

The future of benzofuran-based drug discovery lies at the intersection of computational modeling and natural product exploration. In silico methods, such as 3D-QSAR and molecular dynamics simulations, are becoming indispensable for predicting the ADMET properties of novel derivatives before synthesis, drastically reducing attrition rates. Furthermore, the marine environment—specifically marine sponges and tunicates—represents an untapped reservoir of structurally complex, highly potent benzofuran natural products that evolved under extreme ecological pressures.

Sources

Predicted ADMET properties of 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted ADMET Properties of 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-

This guide provides a comprehensive analysis of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the novel compound, 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-. In the absence of direct experimental data, this document leverages established principles of medicinal chemistry, computational modeling, and structure-activity relationships to forecast its pharmacokinetic and toxicological properties. This predictive approach is crucial in early-stage drug discovery for identifying potential liabilities and guiding further development.[1][2][3][4][5]

Executive Summary: A Predictive Overview

5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- is a complex molecule with several structural features that will influence its ADMET profile. The presence of a benzofuran core, a brominated phenyl group, and a diethylaminomethyl side chain suggests a compound with moderate lipophilicity, potential for metabolic modification, and possible interactions with key biological transporters and channels. This guide will dissect each component of the ADMET profile, offering predictions grounded in established scientific principles and outlining experimental validation strategies.

Physicochemical Properties: The Foundation of Pharmacokinetics

The journey of a drug through the body is fundamentally governed by its physicochemical properties. For 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-, we can predict the following key parameters that will influence its ADMET profile.

PropertyPredicted ValueImplication for ADMET
Molecular Weight ~402.3 g/mol Within the range for good oral bioavailability.
LogP (Lipophilicity) 3.5 - 4.5Moderate lipophilicity suggests good membrane permeability but may also lead to higher plasma protein binding and potential for CYP450 metabolism.
pKa (diethylaminomethyl) 8.5 - 9.5 (basic)The basic amine will be protonated at physiological pH, influencing solubility and potential for interactions with acidic proteins.
pKa (hydroxyl) 9.0 - 10.0 (weakly acidic)The phenolic hydroxyl group may contribute to metabolic conjugation reactions.
Polar Surface Area (PSA) ~45 ŲSuggests good potential for oral absorption and blood-brain barrier penetration.

Absorption: Entering the Systemic Circulation

The absorption of an orally administered drug is a critical first step. Based on its predicted physicochemical properties, 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- is anticipated to have moderate to good oral absorption.

Predicted Mechanisms of Absorption
  • Passive Diffusion: The moderate lipophilicity and molecular weight of the compound suggest that it can readily cross the lipid bilayers of the intestinal epithelium through passive diffusion.

  • Potential for P-glycoprotein (P-gp) Efflux: The presence of a tertiary amine and aromatic rings may make this compound a substrate for the efflux transporter P-glycoprotein (P-gp).[6][7][8][9][10] P-gp is an ATP-dependent pump that actively transports a wide variety of substrates out of cells, including back into the intestinal lumen, which can limit overall absorption.[6][7]

Experimental Validation of Absorption
  • In Vitro Permeability Assays: The Caco-2 cell permeability assay is a standard method to assess a compound's potential for intestinal absorption and to determine if it is a P-gp substrate.

  • In Vivo Pharmacokinetic Studies: Administration of the compound to animal models (e.g., rats, mice) followed by measurement of plasma concentrations over time will provide definitive data on its oral bioavailability.

Distribution: Reaching the Target Tissues

Once absorbed, a drug distributes throughout the body. The extent of distribution is influenced by its binding to plasma proteins and its ability to penetrate various tissues.

Predicted Distribution Characteristics
  • High Plasma Protein Binding: Due to its lipophilicity, 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- is predicted to exhibit high binding to plasma proteins, primarily albumin for a compound of this nature.[11][12][13][14] Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[11][15] High plasma protein binding can act as a reservoir, potentially prolonging the drug's half-life.[14]

  • Volume of Distribution (Vd): A moderate to high volume of distribution is anticipated, suggesting that the compound will distribute into tissues beyond the plasma compartment.[15]

Experimental Workflow for Determining Plasma Protein Binding

Distribution_Workflow cluster_workflow Plasma Protein Binding Assessment start Compound in Plasma equilibrium_dialysis Equilibrium Dialysis start->equilibrium_dialysis ultrafiltration Ultrafiltration start->ultrafiltration lc_ms_analysis LC-MS/MS Analysis of Free vs. Bound Drug equilibrium_dialysis->lc_ms_analysis ultrafiltration->lc_ms_analysis calculation Calculate % Bound lc_ms_analysis->calculation end Determine Unbound Fraction (fu) calculation->end

Caption: Experimental workflow for determining plasma protein binding.

Metabolism: Biotransformation in the Body

The metabolism of 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- is predicted to be a key determinant of its pharmacokinetic profile and potential for drug-drug interactions. The liver is the primary site of drug metabolism, mediated largely by the cytochrome P450 (CYP) enzyme system.[16][17][18][19][20]

Predicted Metabolic Pathways
  • Phase I Metabolism (CYP-mediated):

    • N-dealkylation: The diethylaminomethyl group is a likely site for N-dealkylation by CYP enzymes, particularly CYP3A4 and CYP2D6, to form the corresponding secondary and primary amines.[18][20]

    • Hydroxylation: The benzofuran and phenyl rings are susceptible to aromatic hydroxylation. The presence of the bromo-substituent may influence the position of hydroxylation.

    • Oxidative Deamination: The primary amine metabolite could undergo further oxidative deamination.

  • Phase II Metabolism (Conjugation):

    • Glucuronidation: The phenolic hydroxyl group is a prime candidate for conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

    • Sulfation: The phenolic hydroxyl could also undergo sulfation by sulfotransferases (SULTs).

Metabolism_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- N_dealkylation N-dealkylation Parent->N_dealkylation Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation Glucuronidation Glucuronidation Parent->Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation Hydroxylation->Sulfation

Sources

Methodological & Application

Application Note: Solubilization and Formulation Protocol for 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Pre-clinical Drug Development Professionals Application: In vitro cell-based/biochemical assays and in vivo pre-clinical animal models.

Introduction & Mechanistic Rationale

5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- is a complex, amphoteric small molecule characterized by a highly hydrophobic planar core[1]. While benzofuran derivatives are privileged scaffolds in medicinal chemistry, their rigid aromatic systems and high lipophilicity often lead to severe solubility bottlenecks during biological evaluation[2].

The structural incorporation of a 4-bromo group and a 2-phenyl ring significantly increases the molecule's partition coefficient (LogP), driving strong intermolecular crystal lattice energies. Although the molecule possesses a basic tertiary amine (diethylaminomethyl) and a weakly acidic phenol (5-ol), it remains practically insoluble in aqueous media at physiological pH (7.4) because the neutral species predominates.

To prevent micro-precipitation—which causes inconsistent biological readouts and false negatives—researchers must utilize strategic solvent systems. For in vitro applications, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are required to disrupt the crystal lattice[3]. For in vivo administration, a carefully staged lipid-based or surfactant-based co-solvent system (e.g., PEG 300 and Tween 80) is mandatory to maintain the drug in a supersaturated micellar state upon introduction to physiological fluids[4][5].

Physicochemical Profiling

Summarized below are the critical physicochemical parameters that dictate the formulation strategy for this compound:

PropertyValueFormulation Implication
Chemical Name 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-Amphoteric molecule requiring specific solvation strategies[1].
Molecular Weight 374.27 g/mol Moderate size; readily crosses lipid bilayers if kept in solution.
Estimated LogP ~4.5 - 5.0Highly lipophilic; prone to rapid precipitation in unbuffered water[2].
Ionizable Groups Phenol (pKa ~9.5), Tertiary Amine (pKa ~9.0)Forms water-soluble salts at extremes of pH, but remains neutral at pH 7.4.
Primary Solvents DMSO, DMF, EthanolRequires polar aprotic solvents to solvate both the hydrophobic core and polar groups[3].

Experimental Workflows

SolubilizationWorkflow Start 5-Benzofuranol, 4-bromo-6- (diethylaminomethyl)-2-phenyl- Decision Target Assay Type? Start->Decision InVitro In Vitro (Cellular/Biochemical) Decision->InVitro Cellular/Enzymatic InVivo In Vivo (Animal Models) Decision->InVivo Pre-clinical DMSO Dissolve in 100% DMSO (10-50 mM Stock) InVitro->DMSO Formulation 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline InVivo->Formulation Dilution Dilute in Assay Buffer (Final DMSO ≤ 0.5%) DMSO->Dilution Serial Dilution Admin Vortex & Sonicate (Administer IP/IV/PO) Formulation->Admin Ensure Clear Solution

Workflow for solubilizing the lipophilic benzofuran derivative for in vitro and in vivo assays.

Protocol A: Preparation of Master Stock for In Vitro Assays

Directly diluting highly lipophilic benzofuran compounds into aqueous buffers causes immediate aggregation. To prevent this, a high-concentration master stock must be prepared in anhydrous DMSO.

Materials Required:
  • 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- (Dry powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell-culture grade (≥99.9% purity)

  • Amber microcentrifuge tubes

  • Water bath sonicator (37°C)

Step-by-Step Methodology:
  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: This prevents ambient moisture condensation on the powder, which can prematurely initiate hydrolysis or reduce DMSO solubility[3].

  • Calculation & Weighing: Calculate the required volume of DMSO to achieve a 10 mM or 50 mM stock. Weigh the powder using an analytical balance.

  • Solvation: Add the calculated volume of anhydrous DMSO directly to the powder. Causality: Always add solvent to the powder, not vice versa, to prevent the formation of insoluble, solvent-coated clumps.

  • Agitation: Vortex the vial vigorously for 60 seconds. If the solution is not entirely clear, place the vial in a 37°C water bath sonicator for 5–10 minutes. Causality: Mild thermal energy and acoustic cavitation disrupt the strong intermolecular halogen bonds and pi-pi stacking of the benzofuran core[2].

  • Aliquoting & Storage: Divide the master stock into single-use aliquots (e.g., 20 µL) in amber vials and store at -80°C. Causality: Repeated freeze-thaw cycles of DMSO stocks can introduce moisture and cause irreversible micro-precipitation[3].

  • Aqueous Dilution: When dosing cells, perform serial dilutions in intermediate media. Ensure the final DMSO concentration in the assay well does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity[2].

Protocol B: Co-Solvent/Surfactant Formulation for In Vivo Administration

For in vivo pharmacokinetics or efficacy studies (IV, IP, or PO administration), DMSO must be minimized due to its toxicity. A widely validated vehicle for lipophilic drugs is 10% DMSO / 40% PEG 300 / 5% Tween 80 / 45% Saline [4][5].

CRITICAL WARNING: The order of addition is the most critical factor in this protocol. Deviating from this order will cause the benzofuran derivative to crash out of solution instantly.

Step-by-Step Methodology:
  • Primary Solvation (10% Volume): Dissolve the required dose of the compound in 100% DMSO. Vortex until completely clear. Causality: DMSO acts as the primary solvent to break the crystal lattice of the solid drug.

  • Co-Solvent Addition (40% Volume): Add PEG 300 to the DMSO-drug solution. Vortex thoroughly. Causality: PEG 300 is a water-miscible co-solvent that lowers the dielectric constant of the upcoming aqueous phase, thereby increasing the solubility limit of the neutral benzofuran species[5].

  • Surfactant Coating (5% Volume): Add Tween 80 to the mixture and vortex vigorously for 2 minutes. Causality: Tween 80 is a non-ionic surfactant. Adding it at this stage allows the hydrophobic tails of the surfactant to coat the solvated drug molecules, forming pre-micellar structures before any water is introduced[4][5].

  • Aqueous Phase Integration (45% Volume): Dropwise , add physiological saline (0.9% NaCl) while continuously vortexing the mixture. Causality: Gradual introduction of the aqueous phase forces the Tween 80/PEG 300/Drug mixture to self-emulsify into a stable microemulsion or micellar solution, preventing the lipophilic core from aggregating[4].

  • Final Inspection: The resulting solution should be completely transparent. If slight cloudiness is observed, sonicate the mixture at room temperature for 10 minutes prior to administration.

References

  • BenchChem. "Preparing IC-87114 Stock Solution with DMSO: An Application Note and Protocol.
  • Alfa Chemistry. "CAS 10034-77-2 dicalcium silicate (Catalog containing 4-Bromo-6-(diethylaminomethyl)-2-phenyl-1-benzofuran-5-ol).
  • ResearchGate. "Lipids, lipophilic drugs, and oral drug delivery - Some emerging concepts.
  • BenchChem. "Technical Support Center: Overcoming Poor Solubility of Benzofuran Derivatives in Biological Assays.
  • ResearchGate. "Solubilizing Excipients in Oral and Injectable Formulations.

Sources

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Kinase Inhibition

The quest for selective and potent protein kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Protein kinases, by mediating cellular signal transduction, represent a large and critical class of drug targets. The benzofuran moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, including kinases. Its rigid, planar structure and potential for diverse functionalization make it an ideal starting point for developing novel therapeutics.

This application note focuses on 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- (hereafter referred to as "Compound X"), a novel, multi-functionalized benzofuran derivative. Its structural features, including the benzofuran core, a halogen atom for potential halogen bonding, and a basic side chain for improved solubility and hydrogen bonding, suggest a strong potential for kinase inhibitory activity. We present a detailed protocol for a high-throughput screening (HTS) campaign designed to evaluate the inhibitory potential of Compound X against Epidermal Growth Factor Receptor (EGFR), a well-validated cancer target.

Assay Principle: Luminescence-Based ATP Detection

To quantify the inhibitory effect of Compound X on EGFR, we will employ the Kinase-Glo® Luminescent Kinase Assay. This assay platform is a robust and sensitive method for measuring the activity of any ATP-utilizing enzyme.

The principle is straightforward: the kinase reaction is performed, and then the Kinase-Glo® reagent is added. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP in the well. The amount of light produced by the luciferase-catalyzed reaction is inversely proportional to the kinase activity. Therefore, a potent inhibitor like Compound X will result in less ATP consumption and a higher luminescent signal.

G cluster_0 Kinase Reaction cluster_1 Detection Kinase (EGFR) Kinase (EGFR) ADP_PhosphoSubstrate ADP + Phosphorylated Substrate Kinase (EGFR)->ADP_PhosphoSubstrate Catalyzes Substrate_ATP Substrate + ATP Substrate_ATP->Kinase (EGFR) Remaining_ATP Remaining ATP Light Luminescent Signal Remaining_ATP->Light Luciferin_Luciferase Luciferin + Luciferase Luciferin_Luciferase->Light Catalyzes Compound_X Compound X (Inhibitor) Compound_X->Kinase (EGFR) Inhibits

Caption: Workflow of the Kinase-Glo® assay principle.

Experimental Protocol: HTS of Compound X against EGFR

This protocol is optimized for a 384-well plate format. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers.

Materials and Reagents
ReagentSupplierCatalog No.
Recombinant Human EGFRSigma-AldrichSRP0211
Poly(Glu, Tyr) 4:1 SubstrateSigma-AldrichP0275
ATP, 10 mMPromegaV912A
Kinase-Glo® Max Luminescent Kinase AssayPromegaV6071
Staurosporine (Positive Control)Cayman Chemical10009318
Compound X--
DMSO, AnhydrousSigma-Aldrich276855
Kinase Buffer (1X)See formulation-
384-well white, flat-bottom platesCorning3570

Kinase Buffer (1X) Formulation: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

Compound Handling and Plate Preparation
  • Stock Solution Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. Aliquot and store at -20°C. Similarly, prepare a 1 mM stock of Staurosporine in DMSO.

  • Serial Dilution: Perform a serial dilution of Compound X and Staurosporine in DMSO to create a concentration range for dose-response analysis. A common starting point is a 10-point, 3-fold dilution series starting from 1 mM.

  • Assay Plate Mapping:

    • Columns 1-2: Negative Control (DMSO only).

    • Columns 3-4: Positive Control (Staurosporine).

    • Columns 5-24: Compound X dilutions.

  • Compound Transfer: Transfer 50 nL of each compound dilution (or DMSO) to the appropriate wells of a 384-well assay plate.

HTS Assay Workflow

G start Start step1 Dispense 50 nL Compound/DMSO to 384-well plate start->step1 step2 Add 5 µL of EGFR + Substrate Mix step1->step2 step3 Incubate 15 min at room temp step2->step3 step4 Add 5 µL of ATP Solution (Start Reaction) step3->step4 step5 Incubate 60 min at room temp step4->step5 step6 Add 10 µL of Kinase-Glo® Reagent step5->step6 step7 Incubate 10 min at room temp step6->step7 step8 Read Luminescence step7->step8 end End step8->end

Caption: Step-by-step HTS experimental workflow.

  • Prepare Enzyme/Substrate Mix: In Kinase Buffer, prepare a solution containing EGFR and Poly(Glu, Tyr) substrate. The final concentration in the 10 µL reaction should be 5 ng/µL for EGFR and 0.2 mg/mL for the substrate.

  • Dispense Enzyme/Substrate: Add 5 µL of the Enzyme/Substrate mix to each well of the assay plate containing the pre-spotted compounds.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction: Prepare an ATP solution in Kinase Buffer. The final concentration of ATP in the 10 µL reaction should be 10 µM. Add 5 µL of the ATP solution to all wells to start the reaction.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Prepare the Kinase-Glo® reagent according to the manufacturer's instructions. Add 10 µL of the reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.

  • Signal Stabilization: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the plate on a luminometer.

Data Analysis and Interpretation

The raw data from the luminometer (Relative Light Units, RLU) must be normalized to determine the percent inhibition for each compound concentration.

Normalization and IC₅₀ Calculation
  • Determine Controls:

    • High Signal (0% Inhibition): Average the RLU from the negative control wells (DMSO only).

    • Low Signal (100% Inhibition): Average the RLU from the positive control wells (Staurosporine).

  • Calculate Percent Inhibition: % Inhibition = 100 * (High Signal - Sample RLU) / (High Signal - Low Signal)

  • Dose-Response Curve: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC₅₀ value. The IC₅₀ is the concentration of an inhibitor where the response is reduced by half.

Sample Data and Curve
Compound X [µM]Log [Compound X]Avg. RLU% Inhibition
100.0-4.012,50098.2
33.3-4.515,80092.1
11.1-5.035,00058.3
3.7-5.468,000-2.9
1.2-5.969,500-5.9
0.4-6.471,000-8.9
DMSO (0%)-66,5000.0
Stauro (100%)-12,300100.0

This data would then be plotted to yield an IC₅₀ value, providing a quantitative measure of the potency of Compound X.

Validating a Trustworthy Protocol: Quality Control

A robust HTS assay requires stringent quality control to ensure the data is reliable. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.

  • Z' > 0.5: An excellent assay.

  • 0 < Z' < 0.5: A marginal assay.

  • Z' < 0: The assay is not suitable for HTS.

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3 * (σp + σn)) / |μp - μn|

It is imperative to calculate the Z'-factor for each screening plate to ensure its validity.

The Biological Context: EGFR Signaling

Understanding the pathway in which the target operates is crucial for interpreting screening results. EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates, initiating a cascade of downstream signaling that promotes cell proliferation and survival. An inhibitor like Compound X would block this initial phosphorylation step.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Compound_X Compound X Compound_X->Dimerization Blocks

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion and Future Directions

This application note provides a comprehensive and robust framework for the high-throughput screening of the novel benzofuran derivative, 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- (Compound X) , against the EGFR kinase. By following this protocol, researchers can reliably determine the inhibitory potency of this compound and others like it. A successful HTS campaign would identify Compound X as a "hit," warranting further investigation through secondary assays to confirm its mechanism of action, determine its selectivity against other kinases, and initiate a lead optimization program.

References

  • Asati, V., & Srivastava, A. (2021). A comprehensive review on the benzofuran scaffold: a privileged structure in medicinal chemistry. RSC Advances, 11(44), 27368-27395. Available at: [Link]

  • Prasad, K. J. R., & Kumar, B. S. (2018). Synthesis and biological evaluation of novel benzofuran derivatives. Journal of Heterocyclic Chemistry, 55(5), 1163-1171. Available at: [Link]

  • Sebaugh, J. L. (2011). Guideline for calculating IC50 values. Journal of Pharmacology and Toxicology Methods, 64(3), e1-e4. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. Available at: [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. Available at: [Link]

How to use 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- as a molecular probe

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- as a molecular probe.

Introduction: The Promise of a Novel Benzofuran-Based Molecular Probe

Molecular probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of specific molecules, ions, or environmental parameters within complex systems like living cells. The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, has emerged as a privileged structure in medicinal chemistry and materials science.[1][2] Derivatives of benzofuran are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6] Furthermore, their inherent fluorescent properties make them excellent candidates for the development of novel molecular probes.[1]

This document provides a detailed, albeit prospective, guide on the utilization of a novel compound, 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- (hereinafter referred to as BDPB), as a fluorescent molecular probe. Given the absence of specific literature on this compound, this guide is built upon established principles of molecular probe design and the known characteristics of structurally related benzofuran derivatives. The protocols outlined herein are intended to serve as a comprehensive starting point for researchers aiming to characterize and apply BDPB in their experimental systems.

Part 1: Hypothesized Principle of Action and Predicted Properties

The chemical structure of BDPB suggests a strong potential for its use as a "turn-on" fluorescent probe, particularly for sensing changes in environmental pH. This hypothesis is based on the presence of a hydroxyl group (-OH) and a diethylaminomethyl group, which can participate in photoinduced electron transfer (PeT) and intramolecular charge transfer (ICT) processes.

Hypothesized Mechanism of Action: A pH-Sensing Probe

It is postulated that in its ground state at physiological or neutral pH, the lone pair of electrons on the nitrogen atom of the diethylaminomethyl group can quench the fluorescence of the benzofuran core through a PeT mechanism. Upon protonation of the nitrogen atom in an acidic environment, this quenching pathway is inhibited, leading to a significant increase in fluorescence intensity—a "turn-on" response. The hydroxyl group can further modulate the electronic properties and water solubility of the probe.

G cluster_0 High pH (Off-State) cluster_1 Low pH (On-State) GroundState_Off Ground State (BDPB) (Non-fluorescent) ExcitedState_Off Excited State (BDPB*) (Quenched) GroundState_Off->ExcitedState_Off Excitation Protonation Protonation (H+) GroundState_Off->Protonation Equilibrium ExcitedState_Off->GroundState_Off Quenching PeT Photoinduced Electron Transfer (PeT) Nonradiative_Decay Non-radiative decay Photon_In_Off Excitation Photon (hν) GroundState_On Ground State (BDPB-H+) (Fluorescent) ExcitedState_On Excited State (BDPB-H+*) (Emissive) GroundState_On->ExcitedState_On Excitation ExcitedState_On->GroundState_On Fluorescence Photon_Out Emission Photon (hν') Photon_In_On Excitation Photon (hν) Protonation->GroundState_On

Caption: Hypothesized pH-dependent fluorescence mechanism of BDPB.

Predicted Physicochemical and Spectroscopic Properties

The following table summarizes the predicted properties of BDPB based on its structure and data from similar benzofuran derivatives. These values should be experimentally determined for accurate characterization.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~404.3 g/mol Based on chemical formula C21H22BrNO2
Solubility Soluble in organic solvents (DMSO, DMF, Ethanol), sparingly soluble in aqueous buffers.The phenyl and benzofuran rings confer hydrophobicity, while the amino and hydroxyl groups provide some polarity.
Excitation Max (λex) 340 - 380 nmBenzofuran scaffolds typically absorb in the UV-A to near-UV range.
Emission Max (λem) 420 - 480 nm (in "On" state)A significant Stokes shift is expected, with emission in the blue to cyan region.
Quantum Yield (Φ) Low in neutral/basic pH, significantly higher in acidic pH.Consistent with the proposed PeT quenching mechanism.
Solvatochromism Likely to exhibit positive solvatochromism (red-shift in more polar solvents).The ICT character of the excited state would be stabilized by polar solvents.[1]

Part 2: Experimental Protocols

This section provides detailed protocols for the initial characterization and a hypothetical application of BDPB as a molecular probe.

Protocol 1: General Spectroscopic Characterization

The first step in evaluating any new fluorescent probe is to determine its fundamental photophysical properties.

G start Prepare BDPB Stock Solution (e.g., 10 mM in DMSO) abs_spec Measure Absorbance Spectrum (Determine λmax_abs) start->abs_spec em_spec Measure Emission Spectrum (Determine λmax_em) abs_spec->em_spec quantum_yield Determine Fluorescence Quantum Yield em_spec->quantum_yield stokes Calculate Stokes Shift em_spec->stokes solvato Investigate Solvatochromism (Various Solvents) quantum_yield->solvato lippert Plot Lippert-Mataga Plot solvato->lippert end Characterized Probe stokes->end lippert->end

Caption: Workflow for spectroscopic characterization of BDPB.

Materials:

  • BDPB

  • Spectroscopic grade solvents (e.g., Dioxane, Toluene, Chloroform, Acetonitrile, Ethanol, Methanol, Water)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Reference standard for quantum yield (e.g., Quinine sulfate in 0.1 M H2SO4, Φ = 0.54)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of BDPB in anhydrous DMSO.

  • Absorption Spectroscopy: a. Dilute the stock solution to 10 µM in the desired solvent (e.g., ethanol). b. Record the absorption spectrum from 250 nm to 500 nm. c. Identify the wavelength of maximum absorbance (λex_max).

  • Emission Spectroscopy: a. Using the same 10 µM solution, excite the sample at its λex_max. b. Record the emission spectrum from (λex_max + 10 nm) to 600 nm. c. Identify the wavelength of maximum emission (λem_max).

  • Quantum Yield Determination: a. Prepare a series of dilutions of the reference standard and BDPB in the same solvent (if possible) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. b. Measure the absorbance and integrated fluorescence intensity for each solution. c. Calculate the quantum yield (Φs) of BDPB using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and reference, respectively.

  • Solvatochromism Study: a. Prepare 10 µM solutions of BDPB in a range of solvents with varying polarity. b. Record the absorption and emission spectra for each solution. c. Plot the Stokes shift against the solvent polarity function (Lippert-Mataga plot) to assess the change in dipole moment upon excitation.

Protocol 2: Application as an Intracellular pH Probe in Live Cells

This protocol describes how to use BDPB to measure pH changes within living cells.

G cluster_0 Cell Preparation cluster_1 Probe Loading & Imaging cluster_2 Calibration cell_culture Culture Cells plate_cells Plate Cells on Coverslips cell_culture->plate_cells load_probe Load Cells with BDPB plate_cells->load_probe wash_cells Wash Cells load_probe->wash_cells image_cells Acquire Fluorescence Images wash_cells->image_cells add_nigericin Add Nigericin/High K+ Buffer (Varying pH) image_cells->add_nigericin For Calibration acquire_calibration Acquire Calibration Images add_nigericin->acquire_calibration generate_curve Generate pH Calibration Curve acquire_calibration->generate_curve generate_curve->image_cells Apply to Experimental Data

Caption: Workflow for live-cell pH imaging using BDPB.

Materials and Reagents:

  • HeLa cells (or other cell line of choice)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • BDPB stock solution (1-10 mM in DMSO)

  • Nigericin (ionophore for pH calibration)

  • High potassium calibration buffers (pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for BDPB)

Procedure:

  • Cell Culture and Plating: a. Culture HeLa cells in complete medium at 37°C in a 5% CO2 incubator. b. Plate cells onto glass-bottom dishes or coverslips at an appropriate density to reach 60-70% confluency on the day of the experiment.

  • Probe Loading: a. Prepare a loading solution by diluting the BDPB stock solution in serum-free medium to a final concentration of 1-10 µM. (The optimal concentration should be determined empirically). b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the BDPB loading solution to the cells and incubate for 15-30 minutes at 37°C.

  • Fluorescence Microscopy: a. Wash the cells twice with warm PBS or live-cell imaging solution to remove excess probe. b. Mount the dish/coverslip on the fluorescence microscope. c. Acquire images using the appropriate excitation and emission filters. Observe the fluorescence intensity changes upon inducing a cellular pH change (e.g., via ammonium chloride prepulse).

  • Intracellular pH Calibration: a. To correlate fluorescence intensity with absolute pH values, a calibration must be performed. b. Incubate the BDPB-loaded cells with high potassium calibration buffers containing 10 µM nigericin. This will equilibrate the intracellular and extracellular pH. c. Acquire images for each pH point (5.5 to 8.0). d. Measure the mean fluorescence intensity from multiple cells at each pH value and plot it against pH to generate a calibration curve.

Protocol 3: Evaluation of Protein Binding Affinity

This protocol can be used to assess if BDPB binds to proteins, a crucial characteristic for probes intended to target specific cellular components. Bovine Serum Albumin (BSA) is used as a model protein.

Materials:

  • BDPB stock solution

  • Bovine Serum Albumin (BSA)

  • Tris buffer (e.g., 50 mM, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a 2 µM solution of BDPB in Tris buffer.

  • Prepare a concentrated stock solution of BSA (e.g., 2 mM) in the same buffer.

  • Place the BDPB solution in a cuvette and record its initial fluorescence emission spectrum.

  • Add small aliquots of the BSA stock solution to the cuvette to achieve a range of final BSA concentrations (e.g., 0 to 20 µM).

  • After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the emission spectrum.

  • Correct the fluorescence data for dilution and then analyze the change in fluorescence intensity as a function of BSA concentration to determine the binding affinity.

Part 3: Data Analysis and Troubleshooting

Data Analysis:

  • pH Calibration: The fluorescence intensity (F) versus pH data can be fitted to the Henderson-Hasselbalch equation to determine the pKa of the probe.

  • Protein Binding: The binding constant (Kb) and the number of binding sites (n) can be determined by plotting the fluorescence data using the Scatchard equation: log[(F - F0) / (Fmax - F)] = log(Kb) + n * log[Q] Where F0, F, and Fmax are the fluorescence intensities in the absence of, at an intermediate concentration of, and at saturating concentration of the quencher (protein), respectively, and [Q] is the protein concentration.

Troubleshooting:

ProblemPossible CauseSuggested Solution
No or weak fluorescence signal in cells - Inefficient cell loading.- Probe concentration too low.- Photobleaching.- Increase probe concentration or incubation time.- Use an anti-fade mounting medium.- Reduce excitation light intensity or exposure time.
High background fluorescence - Incomplete removal of extracellular probe.- Probe binding to plasticware.- Perform additional washing steps.- Use glass-bottom dishes.
Cell toxicity - Probe concentration is too high.- Prolonged incubation.- Perform a dose-response curve to determine the optimal non-toxic concentration.- Reduce incubation time.
Inconsistent fluorescence readings - pH fluctuations in the medium.- Temperature instability.- Use a buffered imaging solution.- Use a stage-top incubator to maintain temperature.

Part 4: Safety and Handling

As BDPB is a novel chemical compound, its toxicological properties have not been evaluated. Therefore, it should be handled with care, following standard laboratory safety procedures.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust or contact with skin and eyes.

  • Consult the Material Safety Data Sheet (MSDS) for any known hazards of similar benzofuran derivatives.

References

  • Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Journal of Molecular Modeling, 26(10), 289. [Link]

  • Synthesis of some new benzofuran derivatives as photochemical probe in biological system. ResearchGate. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 24(13), 10783. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal for Scientific Research & Development, 8(2), 2321–2613. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • 2-Bromo-4-chloro-6-{(E)-[4-(diethylamino)phenyl]iminomethyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1425. [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 9), 1054–1059. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 25, 94. [Link]

  • Quantitative Structure-activity Relationship Studies and Nonlinear Optical Properties of 2-Phenylbenzofuran Derivatives: A Density Functional Theory Study. Physical Chemistry Research, 10(1), 105-125. [Link]

  • Substituted benzofuran. Wikipedia. [Link]

  • SYNTHESIS OF 6-BROMO-4-METHYLBENZOFUROXAN. HETEROCYCLES, 55(11), 2095. [Link]

  • A Diels–Alder probe for discovery of natural products containing furan moieties. Beilstein Journal of Organic Chemistry, 20, 1001–1010. [Link]

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. [Link]

  • Mini review on important biological properties of benzofuran derivatives. MOJ Biorg Org Chem, 1(4). [Link]

Sources

Application Note: Advanced Cellular Imaging using 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- (CAS: 100347-63-5) is a highly specialized, rationally designed fluorescent probe[1]. By leveraging the robust photophysics of a 2-phenylbenzofuran core[2], this molecule serves as a powerful tool for interrogating subcellular architectures. However, its behavior is fundamentally dictated by the physiological state of the cell. This application note provides drug development professionals and cellular biologists with a definitive guide to the mechanistic causality, physicochemical properties, and validated protocols for deploying this probe in both live-cell and fixed-cell imaging paradigms.

Photophysical and Structural Causality

To utilize this probe effectively, researchers must understand how its three distinct structural modules dictate its behavior in biological systems:

  • The 2-Phenylbenzofuran Core: Furan-fused systems are renowned for their exceptional luminescence and structural rigidity, which suppresses non-radiative decay pathways (such as cis-trans isomerization) and yields high photostability[3]. This core is highly lipophilic, driving the initial partitioning of the probe into cellular membranes.

  • The 6-(Diethylaminomethyl) Targeting Moiety: This tertiary amine acts as a weak base (estimated pKa ~7.5–8.0). At a physiological pH of 7.4, a significant fraction of the probe remains unprotonated and neutral, allowing it to freely diffuse across the plasma membrane.

  • The 4-Bromo and 5-Hydroxyl Modulators: The hydroxyl group enables Excited-State Intramolecular Proton Transfer (ESIPT), which significantly increases the Stokes shift, thereby reducing background autofluorescence. The adjacent heavy bromine atom fine-tunes the pKa of the hydroxyl group and enhances intersystem crossing.

Mechanistic Differences: Live vs. Fixed Cells

The localization of this probe is entirely dependent on the preservation of the cellular proton gradient ( Δ pH).

  • Live-Cell Imaging (Lysosomotropism): In living cells, the neutral probe diffuses into the highly acidic lumen of lysosomes (pH 4.5–5.0). Here, the diethylaminomethyl group becomes fully protonated. The resulting positive charge prevents the molecule from diffusing back across the hydrophobic lipid bilayer, leading to selective ion-trapping within acidic organelles.

  • Fixed-Cell Imaging (Lipophilic Staining): Aldehyde fixation (e.g., 4% Paraformaldehyde) crosslinks intracellular proteins and completely dissipates the Δ pH. Without the acidic gradient to drive protonation, the ion-trapping mechanism is abolished. Consequently, the probe relies solely on the lipophilicity of its 2-phenylbenzofuran core, resulting in a pan-cytoplasmic staining pattern that highlights the endoplasmic reticulum (ER) and other lipid-rich structures.

Physicochemical Properties & Imaging Parameters

PropertyValue / Characteristic
Chemical Name 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-
CAS Number 100347-63-5[1]
Molecular Weight 374.27 g/mol [1]
Core Fluorophore 2-phenylbenzofuran[2]
Primary Targeting Mechanism Lysosomotropic ion-trapping ( Δ pH dependent)
Live-Cell Localization Lysosomes / Acidic Vesicles (Punctate signal)
Fixed-Cell Localization Pan-cytoplasmic / ER / Lipid Droplets (Diffuse signal)
Recommended Working Conc. 1.0 - 5.0 µM

Experimental Workflows

Workflow Start Cell Preparation LiveBranch Live-Cell Imaging (Preserved ΔpH) Start->LiveBranch FixedBranch Fixed-Cell Imaging (Crosslinked, No ΔpH) Start->FixedBranch IncubateLive Incubate with 1-5 µM Probe (30 min, 37°C) LiveBranch->IncubateLive Fixation 4% PFA Fixation (15 min, RT) FixedBranch->Fixation WashLive Wash with Live-Cell Buffer IncubateLive->WashLive Permeabilize Optional: 0.1% Triton X-100 (Membrane Permeabilization) Fixation->Permeabilize IncubateFixed Incubate with 1-5 µM Probe (30 min, RT) Permeabilize->IncubateFixed WashFixed Wash with PBS IncubateFixed->WashFixed ImageLive Confocal Microscopy (Specific Lysosomal Signal) WashLive->ImageLive ImageFixed Confocal Microscopy (Pan-Cytoplasmic Signal) WashFixed->ImageFixed

Workflow comparison for live-cell vs. fixed-cell imaging using the benzofuran probe.

Detailed Methodologies & Self-Validating Protocols

Reagent Preparation
  • Stock Solution: Dissolve the lyophilized probe in anhydrous, cell-culture grade DMSO to create a 10 mM master stock. Aliquot and store at -20°C protected from light.

  • Working Solution: Dilute the stock to 2.0 µM in phenol red-free Live-Cell Imaging Buffer (e.g., HBSS with Ca²⁺/Mg²⁺) immediately before use. Critical: Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced membrane toxicity.

Protocol A: Live-Cell Lysosomal Imaging

Causality Focus: Maintaining physiological temperature and pH is mandatory to preserve the proton gradient required for probe trapping.

  • Seed cells in 35 mm glass-bottom confocal dishes and culture until 70-80% confluent.

  • Aspirate the complete culture media and wash the cells gently twice with pre-warmed (37°C) Live-Cell Imaging Buffer.

  • Add 1.0 mL of the 2.0 µM probe working solution.

  • Incubate for 30 minutes at 37°C in a 5% CO₂ humidified incubator.

  • Remove the staining solution and wash the cells 3 times with warm imaging buffer to eliminate unbound fluorophores.

  • Image immediately using a confocal microscope. Expect a bright, punctate morphology indicative of lysosomal accumulation.

Protocol B: Fixed-Cell Imaging (General Lipophilic Staining)

Causality Focus: Fixation destroys the Δ pH, converting the probe from a targeted lysosomotropic agent to a general lipophilic membrane stain.

  • Culture cells on #1.5 glass coverslips.

  • Wash cells twice with 1X PBS.

  • Fix the cells by incubating with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature (RT).

  • Wash 3 times with PBS (5 minutes per wash).

  • (Optional) If co-staining with intracellular antibodies, permeabilize with 0.1% Triton X-100 in PBS for 5 minutes. Note: Extensive detergent use will extract lipids and significantly reduce the benzofuran probe signal.

  • Incubate the fixed cells with 2.0 µM probe in PBS for 30 minutes at RT.

  • Wash 3 times with PBS, mount onto glass slides using an anti-fade mounting medium, and image. Expect a diffuse, web-like cytoplasmic signal.

The Self-Validating System: Bafilomycin A1 Control

To guarantee trustworthiness in your live-cell data, you must prove that the punctate signal is driven by the acidic gradient and not by artifactual dye aggregation.

  • Control Setup: Pre-incubate a parallel dish of live cells with 100 nM Bafilomycin A1 (a specific and potent inhibitor of the vacuolar-type H⁺-ATPase) for 1 hour at 37°C.

  • Mechanism: Bafilomycin A1 actively prevents the pumping of protons into the lysosome, collapsing the Δ pH.

  • Execution: Apply Protocol A to both the untreated and Bafilomycin-treated groups.

  • Validation: A successful, artifact-free experiment will yield bright punctate staining in the untreated cells, and a weak, highly diffuse signal in the Bafilomycin A1-treated cells.

Mechanism of Lysosomotropic Trapping

Mechanism Extracellular Cytosol (pH 7.4) Neutral Probe (Lipophilic) Membrane Lysosomal Membrane Extracellular->Membrane Diffusion Lysosome Lysosome Lumen (pH 4.5) Protonated Probe (Trapped) Membrane->Lysosome Protonation Fluorescence Enhanced Fluorescence (ESIPT Active) Lysosome->Fluorescence Excitation

Mechanism of lysosomotropic trapping and fluorescence activation in acidic organelles.

Sources

Application Notes & Protocols: A Strategic Guide to the Development of Novel 5-Benzofuranol Derivatives for Enhanced Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Drug Discovery Division

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The benzofuran scaffold is a privileged heterocyclic structure renowned for its presence in numerous natural products and its diverse pharmacological applications.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, making them a focal point of intensive research in medicinal chemistry.[2][3] This guide provides a comprehensive framework for the strategic development of novel derivatives based on the lead compound 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- . We will explore the rationale for molecular modification based on established structure-activity relationships (SAR), provide detailed synthetic protocols for derivatization at key positions, and outline robust methodologies for efficacy screening. The objective is to furnish drug development professionals with the technical insights and practical protocols required to systematically enhance the therapeutic profile of this promising compound class.

Introduction: The Benzofuran Scaffold and the Rationale for Derivatization

Benzofuran, a bicyclic system composed of fused benzene and furan rings, serves as a cornerstone for designing new therapeutic agents.[1] Its derivatives often exhibit potent biological activity with potentially lower adverse effects compared to some conventional treatments.[4] The lead compound, 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- , presents a multi-functionalized scaffold ripe for optimization. The presence of a halogen, a phenolic hydroxyl, a Mannich base side chain, and a C-2 aryl substituent offers multiple vectors for chemical modification.

The core strategy is to leverage known SAR principles to guide the synthesis of a focused library of derivatives with improved potency, selectivity, and pharmacokinetic properties.[2] Key positions for modification have been identified to explore their impact on overall biological activity.

Figure 1: Key modification points on the lead benzofuran scaffold.

Table 1: Strategic Rationale for Derivatization
PositionTarget MoietyProposed ModificationsScientific Rationale
A (C-2) Phenyl RingIntroduction of electron-donating/-withdrawing groups (e.g., -OCH₃, -CF₃, -Cl) via Suzuki or Stille coupling.Substitutions at the C-2 position are crucial for modulating cytotoxic and biological activity.[2] This allows for fine-tuning electronic properties and steric interactions with biological targets.
B (C-4) Bromo GroupReplacement with other halogens (F, Cl) or use as a handle for cross-coupling reactions to introduce alkyl or aryl groups.Halogen atoms can form "halogen bonds" that improve binding affinity with target proteins. The bromo position also serves as a versatile synthetic handle for further diversification.
C (C-5) Hydroxyl GroupEtherification (e.g., methylation, benzylation) or esterification (e.g., acetylation).The phenolic -OH can be crucial for activity but may lead to rapid metabolism. Masking it as an ether or ester can improve metabolic stability and alter lipophilicity, impacting cell permeability.[5]
D (C-6) DiethylaminomethylVariation of the amine (e.g., morpholine, piperazine, pyrrolidine) or conversion to an amide.The basicity and steric bulk of the amino group can significantly influence solubility, cell uptake, and target interaction. Piperazine-based benzofuran derivatives, for instance, have shown potent anticancer activity.

Synthetic Strategies & Protocols

The synthesis of novel derivatives requires robust and versatile chemical methodologies. Transition metal-catalyzed reactions are particularly powerful for creating diverse libraries from a common intermediate.[6]

Protocol 2.1: Palladium-Catalyzed Suzuki Coupling for C-2 Aryl Modification

Rationale: The Suzuki coupling is a highly reliable method for forming C-C bonds. Its tolerance for a wide range of functional groups makes it ideal for late-stage diversification of complex molecules like our lead compound. This protocol targets the C-2 position by assuming a precursor structure, 2-bromo-5-benzofuranol, which is then elaborated. For modifying the existing 2-phenyl group, one would start from a 2-bromo or 2-triflate benzofuran core. This protocol describes the general synthesis of a 2-arylbenzofuran.

Materials:

  • 2-Iodo- or 2-bromo-benzofuran intermediate

  • Substituted Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equivalents)

  • Triphenylphosphine [PPh₃] (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • Toluene and Water (4:1 mixture)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate, Hexane

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-halobenzofuran intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (3.0 eq).

  • Add the degassed solvent mixture of Toluene:Water (4:1).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 2-arylbenzofuran derivative.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2.2: Williamson Ether Synthesis for C-5 Hydroxyl Modification

Rationale: This classic and efficient method allows for the introduction of various alkyl or aryl groups onto the phenolic hydroxyl, enabling a systematic study of how lipophilicity and steric bulk at this position affect biological efficacy.

Materials:

  • Parent 5-Benzofuranol compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Deionized water

  • Ethyl acetate

Step-by-Step Procedure:

  • Dissolve the parent 5-Benzofuranol compound (1.0 eq) in anhydrous DMF or acetone in a round-bottom flask.

  • Add K₂CO₃ (or Cs₂CO₃ for less reactive halides) (2.0 eq) to the solution.

  • Add the corresponding alkyl halide (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat gently (40-60 °C) for 6-18 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue via column chromatography to obtain the C-5 ether derivative.

  • Validation: Characterize the product by NMR and HRMS to confirm successful etherification.

Protocols for Efficacy Screening

After successful synthesis and characterization, the new derivatives must be evaluated for biological activity. A tiered screening approach, starting with broad in vitro assays, is most efficient.

Workflow synthesis Synthesis of Derivative Library purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification Crude Product screening Biological Screening (In Vitro Assays) purification->screening Pure Compounds data_analysis Data Analysis (IC50 Determination) screening->data_analysis Raw Data sar SAR Analysis & Lead Optimization data_analysis->sar Activity Data sar->synthesis Design Next Generation conclusion New Lead Candidate sar->conclusion

Figure 2: General workflow for the development and evaluation of new derivatives.

Protocol 3.1: In Vitro Anticancer Activity (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[7][8] It is a reliable first-pass screen for evaluating the cytotoxic potential of novel compounds against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[8][9]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Benzofuran derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well microplates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in the complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 3.2: In Vitro Anti-inflammatory Activity (Griess Assay for Nitric Oxide)

Rationale: Many inflammatory conditions involve the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). The Griess assay measures nitrite (a stable product of NO), providing an indirect measure of NO production.[7] This assay is used to identify compounds that can inhibit NO release in lipopolysaccharide (LPS)-stimulated macrophages.[10]

Materials:

  • RAW 264.7 murine macrophage cell line[10]

  • Lipopolysaccharide (LPS)

  • Griess Reagent (A: Sulfanilamide in H₃PO₄, B: NED in H₂O)

  • Sodium nitrite (for standard curve)

  • Benzofuran derivatives dissolved in DMSO

Step-by-Step Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A, incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B, incubate for another 10 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Data Analysis: Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control and calculate the IC₅₀ value.

Data Interpretation and Lead Optimization

The screening data provides the foundation for SAR analysis. By comparing the IC₅₀ values of the derivatives, clear trends often emerge, guiding the next round of synthesis.

Table 2: Hypothetical Screening Data for Novel Benzofuran Derivatives
Compound IDModificationAnticancer IC₅₀ (MCF-7, µM)Anti-inflammatory IC₅₀ (NO Inhibition, µM)
LEAD-001 Parent Compound12.525.8
DERIV-A1 C-2-(4-methoxyphenyl)5.215.1
DERIV-A2 C-2-(4-chlorophenyl)8.918.4
DERIV-C1 C-5-methoxy15.8> 50
DERIV-D1 C-6-morpholinomethyl7.110.5
Doxorubicin (Positive Control)0.8N/A
Celecoxib (Positive Control)N/A32.1[10]

Data is illustrative and for demonstration purposes only.

Interpretation:

  • DERIV-A1: Adding an electron-donating methoxy group at the para-position of the C-2 phenyl ring significantly improved both anticancer and anti-inflammatory activity, suggesting a favorable interaction in the target's binding pocket.

  • DERIV-C1: Methylating the C-5 hydroxyl group was detrimental to activity, indicating that this hydroxyl may be a critical hydrogen bond donor for target engagement.

  • DERIV-D1: Replacing the diethylamino group with a morpholine ring enhanced potency, suggesting that modulating the properties of the C-6 side chain is a fruitful strategy.

Based on these hypothetical results, a next-generation library could focus on combining the beneficial C-2-(4-methoxyphenyl) and C-6-morpholinomethyl features into a single molecule, while retaining the free C-5 hydroxyl, to create a potentially more potent lead candidate.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). [URL: https://www.mdpi.com/2072-6694/14/9/2196]
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity (Preprint). MDPI. [URL: https://www.preprints.org/manuscript/202203.0183/v1]
  • Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. [URL: https://www.ijsdr.org/papers/IJSDR2305201.pdf]
  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/35565490/]
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Structure%E2%80%93Activity-Relationship-of-Benzofuran-with-Farhat-Alzyoud/1296f8a55635391c0684f88e1781285493021f10]
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [URL: https://www.mdpi.com/1420-3049/23/11/2883]
  • Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. University of Nebraska-Lincoln. [URL: https://digitalcommons.unl.edu/pharmacyschoolfacpub/20/]
  • Synthesis of benzofuran-5-ol derivatives. Reagents and conditions. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-benzofuran-5-ol-derivatives-Reagents-and-conditions_fig2_335384666]
  • Benzofuran Synthesis Using a Sonogashira– Larock Heteroannulation Protocol. Thieme. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0033-1339003]
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c02283]
  • Benzofuran synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/benzofuran-synthesis.shtm]
  • The Pharmacological Promise of Novel Benzofuran Derivatives: A Technical Guide. BenchChem. [URL: https://www.benchchem.
  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/22/8/1355]
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. [URL: https://www.lbp.
  • Synthesis of benzofurans via cyclization of o-alkynylphenols. ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-1-Synthesis-of-benzofurans-via-cyclization-of-o-alkynylphenols_fig1_321151600]
  • Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/00304918.2000.9635293]
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [URL: https://www.mdpi.com/1424-8247/16/9/1265]
  • A Comparative Efficacy Analysis of 5-Hydroxybenzofuran-2-one and Other Benzofuran Derivatives. BenchChem. [URL: https://www.benchchem.
  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. MDPI. [URL: https://www.mdpi.com/1420-3049/23/3/700]
  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [URL: https://www.easpublisher.com/journal-details/easjpp/5/5/4]
  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. ResearchGate. [URL: https://www.researchgate.
  • Mini review on important biological properties of benzofuran derivatives. MedCrave. [URL: https://medcraveonline.
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [URL: https://www.mdpi.com/1660-3397/21/8/457]
  • Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra04873d]

Sources

Troubleshooting & Optimization

How to improve the yield of 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- . This complex benzofuran derivative presents unique synthetic challenges, primarily revolving around regioselective halogenation and the stability of iminium intermediates during aminomethylation.

This guide is designed for drug development professionals and synthetic chemists to diagnose yield bottlenecks, understand the mechanistic causality behind side reactions, and implement self-validating protocols to maximize overall throughput.

Process Architecture & Quality Control

SynthesisOptimization Step1 Step 1: Core Synthesis Sonogashira & Cyclization QC1 Validation: LC-MS [M+H]+ 211 Check for Glaser dimer Step1->QC1 Step2 Step 2: Bromination NBS in DMF (0°C) QC1->Step2 QC2 Validation: LC-MS [M+H]+ 289/291 Verify C-4 vs C-6 Regiomer Step2->QC2 Step3 Step 3: Mannich Reaction Paraformaldehyde + HN(Et)2 QC2->Step3 QC3 Validation: LC-MS [M+H]+ 374/376 Ninhydrin Stain (+) Step3->QC3

Workflow for the optimized 3-step synthesis of the target benzofuranol derivative with IPCs.

Troubleshooting & Yield Optimization (FAQ)

Q1: Why is the yield of the 2-phenyl-5-benzofuranol core so low during the initial cyclization step? Root Cause: The synthesis of 2-arylbenzofurans often relies on the coupling of cuprous aryl acetylenes with o-halophenols or via Sonogashira coupling[1]. When utilizing standard Pd(PPh3)2Cl2 catalysis in the presence of trace oxygen, oxidative homocoupling of phenylacetylene (Glaser coupling) occurs. This consumes the alkyne reagent and starves the primary cross-coupling cycle, leading to poor yields. Optimization Strategy: Switch to a bidentate ligand catalyst like Pd(dppf)Cl2, which stabilizes the palladium intermediate. Rigorously degas all solvents using the freeze-pump-thaw method to eliminate oxygen, preventing alkyne dimerization and driving the cyclization to completion.

Q2: How do I prevent over-bromination or incorrect regiochemistry during the bromination of the benzofuran core? Root Cause: The 5-hydroxy group strongly activates the ortho positions (C-4 and C-6) via electron donation. While C-4 is typically more reactive due to its para-relationship with the furan oxygen, using harsh reagents like molecular bromine (Br2) in acetic acid leads to the rapid formation of a 4,6-dibromo byproduct[2]. Regiochemical control is a notoriously difficult challenge in benzofuran functionalization[3]. Optimization Strategy: Utilize N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) at strictly 0 °C. The bulky succinimide leaving group sterically hinders electrophilic attack at the more crowded C-6 position. The mild nature of NBS prevents over-bromination, selectively yielding the 4-bromo-2-phenyl-5-benzofuranol intermediate.

Q3: The final Mannich reaction at C-6 is stalling, resulting in poor yields of the target compound. How can I drive it to completion? Root Cause: The Mannich reaction requires the condensation of diethylamine and formaldehyde to form a highly reactive iminium ion intermediate, which then undergoes electrophilic aromatic substitution on the benzofuran core[4]. If aqueous formalin is used, the excess water shifts the equilibrium backward, hydrolyzing the iminium ion back to the starting materials before it can react with the sterically hindered C-6 position. Optimization Strategy: Replace aqueous formalin with solid paraformaldehyde. Conduct the reaction in absolute ethanol and employ a Dean-Stark apparatus (or a Soxhlet extractor loaded with 4Å molecular sieves) to actively remove the water byproduct. This forces the equilibrium forward and stabilizes the iminium ion.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure experimental success before proceeding to the next step.

Protocol 1: Core Synthesis (2-Phenyl-5-benzofuranol)
  • Setup: Charge an oven-dried Schlenk flask with 2-iodo-4-methoxyphenol (1.0 eq), Pd(dppf)Cl2 (0.05 eq), and CuI (0.10 eq).

  • Degassing: Add anhydrous triethylamine (solvent/base) and subject the mixture to three freeze-pump-thaw cycles.

  • Coupling: Add phenylacetylene (1.2 eq) dropwise. Heat the reaction mixture to 80 °C for 6 hours under an argon atmosphere.

  • Deprotection: Cool to room temperature, filter through Celite, and concentrate. Redissolve the crude intermediate in anhydrous DCM, cool to -78 °C, and add BBr3 (3.0 eq) dropwise to cleave the methoxy ether. Stir for 2 hours, then carefully quench with methanol.

  • Validation Checkpoint: Perform LC-MS on the organic extract. The step is validated if the Glaser dimer mass is absent and the major peak shows an [M+H]+ of 211.

Protocol 2: Regioselective Bromination (4-Bromo-2-phenyl-5-benzofuranol)
  • Preparation: Dissolve 2-phenyl-5-benzofuranol (1.0 eq) in anhydrous DMF (0.2 M concentration). Cool the flask to exactly 0 °C using an ice-water bath.

  • Reagent Addition: Shield the flask from light. Add NBS (1.05 eq) portion-wise over 30 minutes to prevent thermal spiking.

  • Reaction: Stir at 0 °C for 2 hours. Do not allow the reaction to warm to room temperature, as this promotes C-6 bromination.

  • Quench: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate. Extract with ethyl acetate and wash the organic layer thoroughly with brine to remove DMF.

  • Validation Checkpoint: Perform TLC (Hexane/EtOAc 4:1). The reaction is validated if the starting material (Rf = 0.45) is consumed and a single new spot (Rf = 0.35) appears. LC-MS must confirm mono-bromination via the characteristic 1:1 isotopic doublet at m/z 289/291[M+H]+.

Protocol 3: Aminomethylation (Mannich Reaction)
  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 4-bromo-2-phenyl-5-benzofuranol (1.0 eq), paraformaldehyde (2.5 eq), and diethylamine (2.5 eq) in absolute ethanol.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) under nitrogen for 16 hours. Ensure water is actively collecting in the Dean-Stark trap.

  • Isolation: Evaporate the ethanol under reduced pressure. Redissolve the residue in 1M HCl (aqueous) and wash with diethyl ether to remove unreacted benzofuranol.

  • Free-Basing: Basify the aqueous layer to pH 10 using 2M NaOH. Extract the precipitated target compound with DCM, dry over Na2SO4, and concentrate.

  • Validation Checkpoint: Spot the final product on a TLC plate and stain with Ninhydrin; a positive (colored) spot indicates the successful incorporation of the aliphatic amine. Final confirmation via LC-MS should yield an [M+H]+ of 374/376.

Quantitative Yield Analysis

The following table summarizes the quantitative improvements achieved by switching from standard literature conditions to the optimized protocols detailed above.

Reaction StepStandard ConditionOptimized ConditionStandard YieldOptimized YieldKey Improvement Factor
Core Synthesis Pd(PPh3)2Cl2, Et3N, AirPd(dppf)Cl2, Et3N, Degassed45%82% Elimination of Glaser homocoupling
Bromination Br2, AcOH, RTNBS, DMF, 0 °C50%88% Steric control preventing dibromination
Mannich Reaction Aqueous Formalin, EtOHParaformaldehyde, Dean-Stark35%78% Prevention of iminium ion hydrolysis

References

  • Synthesis of benzofuran-5-ol derivatives - ResearchG
  • Application of the Mannich reaction in the structural modification of n
  • Regioselective Synthesis of Benzofuranones and Benzofurans - Oregon St
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR -

Sources

Optimizing reaction conditions for the bromination of benzofuran precursors.

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As drug development increasingly relies on complex heterocyclic scaffolds, the regioselective functionalization of benzofuran precursors remains a critical bottleneck. The furan ring's localized π -electron density often leads to competing reaction pathways, including addition-elimination sequences and off-target ring substitutions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve precise bromination of benzofuran derivatives.

Workflow: Regioselective Decision Matrix

Before troubleshooting specific issues, it is crucial to understand the mechanistic divergence of benzofuran bromination. The diagram below illustrates the causal pathways dictating C-2, C-3, and benzene-ring bromination.

BenzofuranBromination Start Benzofuran Precursor Decision Target Bromination Site? Start->Decision FuranRing C-2 / C-3 (Furan Ring) Decision->FuranRing BenzeneRing C-4 to C-7 (Benzene Ring) Decision->BenzeneRing Br2AcOH Br2 in AcOH (25°C) Forms Bromonium Ion FuranRing->Br2AcOH NBSDCM NBS in DCM ± Silica Gel BenzeneRing->NBSDCM Adduct trans-Addition Adduct (2,3-dihydrobenzofuran) Br2AcOH->Adduct Electrophilic Attack RingProduct Regioselective Ring Bromo (Ortho/Para directed) NBSDCM->RingProduct Directed Substitution BaseElim Base (KOAc) / Heat Forces Elimination Adduct->BaseElim C2Product C-2 Bromobenzofuran BaseElim->C2Product Rearomatization

Caption: Decision matrix for the regioselective bromination of benzofuran precursors.

Frequently Asked Questions & Troubleshooting

Q1: I am trying to synthesize a 2-bromobenzofuran using Br2​ in acetic acid, but NMR shows a loss of aromaticity and the formation of a saturated heterocycle. What went wrong? A: You have isolated the intermediate addition product rather than the final substituted product. Unlike highly aromatic systems, the furan ring in benzofuran possesses significant localized double-bond character. Electrophilic bromine attacks the 2-position, forming a cyclic bromonium ion intermediate[1]. This intermediate rapidly undergoes trans-addition by a nucleophile (often bromide or the acetate solvent), yielding a 2,3-dihydrobenzofuran adduct[1].

  • The Fix: To restore aromaticity and obtain the 2-bromo derivative, you must force an elimination reaction (E2). Add a mild base, such as potassium acetate (KOAc), and elevate the temperature. The base will abstract the C-3 proton, expelling the leaving group at C-2 to re-establish the conjugated π -system.

Q2: How can I achieve selective bromination on the benzene ring (e.g., C-5 or C-7) without destroying the furan ring? A: The C-2 and C-3 positions are kinetically favored for electrophilic attack. To bypass them, you must either block the furan ring or leverage strong directing groups on the benzene ring (e.g., phenolic hydroxyls). If your precursor has a directing group, use N-Bromosuccinimide (NBS) in dichloromethane (DCM) instead of elemental bromine. NBS provides a controlled, low steady-state concentration of electrophilic bromine.

  • Pro-Tip: If you are getting poor ortho/para regioselectivity on the benzene ring, try adding excess silica gel to your NBS/DCM mixture. The silica gel acts as a mild surface catalyst, altering the steric environment of the transition state and significantly improving regioselectivity (e.g., shifting product ratios favorably toward the para-bromo isomer)[2].

Q3: Handling liquid Br2​ is causing safety and stoichiometric consistency issues in our scale-up. Are there greener, more stable alternatives that maintain high yields? A: Yes. Phenyltrimethylammonium tribromide (PTT) is an excellent, stable, crystalline alternative to liquid bromine[3]. PTT acts as a "greener" substitute, releasing bromine in a highly controlled manner. Kinetic studies show that bromination with PTT follows first-order kinetics with respect to the benzofuran substrate, minimizing over-bromination and reducing hazardous fuming[3].

Quantitative Data: Reagent Selection Matrix

Use the following table to select the optimal brominating conditions based on your target molecule.

Brominating AgentSolvent SystemTemp (°C)Primary Target SiteYield / Selectivity ProfileMechanistic Note
Br2​ (Elemental) Glacial Acetic Acid25 °CC-2 (Furan Ring)High yield, but requires secondary elimination step.Proceeds via trans-addition to form a cyclic bromonium ion[1].
NBS Dichloromethane (DCM)0 to 25 °CBenzene RingHigh ortho selectivity (directed by phenols/ethers).Electrophilic aromatic substitution[2].
NBS + Silica Gel Dichloromethane (DCM)25 °CBenzene RingImproved para selectivity.Surface-catalyzed steric direction[2].
PTT Acetic Acid20–50 °CC-2 or Side-chainExcellent. Greener alternative to Br2​ .Controlled electrophilic release[3].
Standard Operating Procedure: Self-Validating C-2 Bromination

This protocol utilizes an addition-elimination sequence to achieve high-purity 2-bromobenzofuran derivatives. The methodology is designed as a self-validating system, meaning visual and chemical cues will confirm the success of each step before you proceed.

Materials Required:

  • Benzofuran precursor (1.0 eq)

  • Bromine ( Br2​ , 1.05 eq)

  • Potassium Acetate (KOAc, 2.5 eq)

  • Glacial Acetic Acid (Solvent)

  • 10% Sodium Thiosulfate ( Na2​S2​O3​ ) solution

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the benzofuran precursor (1.0 eq) in glacial acetic acid (0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Electrophilic Addition: Cool the solution to 15°C. Add Br2​ (1.05 eq) dropwise over 10 minutes.

    • Validation Check: The initial red-brown color of the bromine will rapidly fade to a pale yellow. This visual cue confirms the successful formation of the trans-addition bromonium adduct[1]. If the dark red color persists immediately, check your substrate concentration or look for deactivating impurities.

  • Base-Promoted Elimination: Once the bromine color has faded, add KOAc (2.5 eq) in one portion. Attach a reflux condenser and heat the reaction mixture to 80°C for 2 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc). The highly polar dihydrobenzofuran intermediate spot will disappear, replaced by a higher-Rf, UV-active spot indicating the rearomatized 2-bromobenzofuran.

  • Quenching: Cool the mixture to room temperature and pour it into an equal volume of ice-cold 10% Sodium Thiosulfate solution.

    • Validation Check: The thiosulfate will reduce any residual electrophilic bromine, turning the aqueous layer completely clear and preventing off-target oxidation during workup.

  • Isolation: Extract the aqueous mixture with diethyl ether ( 3×20 mL). Wash the combined organic layers with saturated NaHCO3​ to remove residual acetic acid, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Sources

Technical Support Center: HPLC Purification of 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the preparative HPLC purification of 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this molecule. Our goal is to provide a comprehensive resource that combines foundational knowledge with practical troubleshooting advice to help you achieve high-purity material efficiently and reliably.

The unique structure of this compound—featuring an acidic hydroxyl group, a basic tertiary amine, and a large hydrophobic backbone—presents specific challenges for reversed-phase HPLC. This guide will address these challenges directly in a question-and-answer format.

Section 1: Foundational Knowledge & Initial Method Development

This section addresses the most common questions when starting the purification process. Understanding the physicochemical properties of the target molecule is the first step toward a successful separation.

Q1: What are the critical properties of this molecule that will influence my HPLC method?

Answer: The behavior of 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- in reversed-phase HPLC is dictated by three key features: its basic tertiary amine, its acidic phenolic hydroxyl group, and its overall hydrophobicity.

  • The Basic Amine Group: The diethylaminomethyl group is basic, with an estimated pKa of 9-10. At a mobile phase pH below its pKa, this group will be protonated (positively charged). This charge is the primary cause of peak tailing due to unwanted ionic interactions with the silica backbone of the column.[1]

  • The Acidic Hydroxyl Group: The benzofuranol hydroxyl group is weakly acidic, with an estimated pKa of 8-10. At a pH above its pKa, it will be deprotonated (negatively charged).

  • Hydrophobicity: The 2-phenyl and 4-bromo substituents, along with the benzofuran core, create a large, non-polar structure. This ensures strong retention on a non-polar stationary phase like C18, making reversed-phase chromatography the ideal purification mode.[2]

Because the molecule has both acidic and basic functional groups, the mobile phase pH is the most critical parameter for controlling retention, selectivity, and peak shape.[3][4]

Q2: What is a good starting point for a preparative HPLC method (column, mobile phase, etc.)?

Answer: A successful method hinges on controlling the ionization state of the molecule. For basic compounds, it is standard practice to work at a low pH to suppress the problematic interactions between the protonated amine and the column's stationary phase.[5][6]

Here is a robust starting point:

ParameterRecommended Starting ConditionRationale
Column High-purity, end-capped C18, 5-10 µm, ≥20 mm IDA C18 phase provides the necessary hydrophobic retention. High-purity, end-capped silica minimizes the number of free silanol groups, which are the primary source of peak tailing for basic analytes.[1][7]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade WaterThe low pH (~2) ensures that the tertiary amine is fully protonated and, crucially, that the residual silanol groups on the silica surface are also protonated (neutral), preventing ionic interactions that cause tailing.[5][6] TFA also acts as an ion-pairing agent, further improving peak shape.[8][9]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is often preferred over methanol as it typically provides sharper peaks and lower backpressure.[10]
Gradient 10-95% B over 30 minutesA broad "scouting gradient" is the best initial approach to determine the elution conditions of your target compound and any impurities.[11][12]
Flow Rate Dependent on column ID (e.g., ~20 mL/min for a 21.2 mm ID column)Start with the manufacturer's recommended flow rate for your column dimension.
Detection UV at 254 nm or 280 nmThe benzofuran and phenyl rings will have strong UV absorbance in this range. A Diode Array Detector (DAD) is recommended to assess peak purity.
Column Temp. 30-40 °CElevated temperature can decrease mobile phase viscosity, lowering backpressure and sometimes improving peak efficiency.[13][14][15]
Q3: My crude sample is dissolved in DMSO. Can I inject that directly?

Answer: It is highly discouraged. Injecting a large volume of a strong, non-polar solvent like DMSO onto a reversed-phase column will cause severe peak distortion (fronting, splitting, or broadening). The sample solvent should be as weak as or weaker than the initial mobile phase conditions.

Recommended Sample Preparation Protocol:

  • If the sample is in a high-boiling organic solvent (like DMSO or DMF), first perform a liquid-liquid extraction. Dilute the sample with a large volume of water (acidified with a drop of HCl to ensure the amine is protonated and water-soluble), then wash with a non-polar solvent like ethyl acetate or hexanes to remove non-polar impurities. Your target compound should remain in the aqueous layer.

  • Alternatively, use solid-phase extraction (SPE) as a cleanup step.[16]

  • For direct injection, dissolve the crude material in a minimal amount of a compatible solvent (e.g., acetonitrile/water mixture with 0.1% TFA) that matches the initial HPLC conditions. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection to prevent column plugging.

Section 2: Troubleshooting Common Purification Issues

Even with a good starting method, challenges can arise. This section provides solutions to the most common problems encountered when purifying this specific molecule.

Q1: My main peak is showing significant tailing. What's causing this and how do I fix it?

Answer: Peak tailing is the most common issue for amine-containing compounds.[1] The primary cause is secondary interactions between the positively charged diethylaminomethyl group and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica packing material.[7]

Troubleshooting Steps:

  • Confirm Mobile Phase pH: Ensure your mobile phase contains 0.1% TFA or another acid to maintain a pH of ~2-2.5. At this low pH, silanol groups are protonated (Si-OH) and neutral, which eliminates the ionic interaction causing the tailing.[6]

  • Use a High-Purity Column: Older columns or those made with lower-purity "Type A" silica have a higher concentration of active silanols.[5] Using a modern, high-purity, end-capped "Type B" silica column is critical.

  • Consider an Alternative Ion-Pairing Agent: If TFA is not providing sufficient peak shape, formic acid (0.1%) is an alternative, though it is a weaker acid and less effective at ion pairing.[9]

  • Lower the Sample Load: Overloading the column can lead to peak tailing. Try injecting half the amount of sample to see if the peak shape improves.

  • Add a Competing Base (Use with Caution): Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can sometimes improve peak shape by binding to the active silanol sites.[5][17] However, this approach can shorten column lifetime and is generally less effective than maintaining a low pH.

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3? (e.g., 0.1% TFA) start->check_ph check_column Is Column a High-Purity, End-Capped C18? check_ph->check_column Yes solution_ph Action: Add 0.1% TFA to Mobile Phase A and B. check_ph->solution_ph No check_load Is Sample Load <1% of Column Capacity? check_column->check_load Yes solution_column Action: Replace with a modern 'base-deactivated' column. check_column->solution_column No solution_load Action: Reduce injection volume or concentration. check_load->solution_load No end_node Peak Shape Improved check_load->end_node Yes (Issue Resolved) solution_ph->end_node solution_column->end_node solution_load->end_node

Q2: I'm seeing poor resolution between my target compound and a closely related impurity. What are my options?

Answer: Improving resolution requires manipulating the three key factors of the "resolution equation": efficiency (N), retention (k), and selectivity (α).[18] Selectivity is often the most powerful tool.

Strategies to Improve Resolution:

  • Optimize the Gradient: Make the gradient shallower around the elution time of your target compound. For example, if your peak elutes at 60% B, try changing the gradient from a linear 10-95% B over 30 min to a multi-step gradient like 10-50% B over 10 min, then 50-70% B over 30 min, then ramp up to wash the column. This gives the compounds more time to interact with the stationary phase, improving separation.[14]

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can significantly alter selectivity.[18] Methanol is a protic solvent and will have different interactions with your molecule compared to the aprotic acetonitrile, potentially resolving co-eluting peaks.[10]

  • Change the Stationary Phase: If optimizing the mobile phase isn't enough, changing the column chemistry is the next step.

    • Phenyl-Hexyl Phase: A phenyl-based stationary phase can offer alternative selectivity for aromatic compounds like yours through pi-pi interactions.[10][18]

    • Embedded Polar Group (EPG) Phase: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain, which can reduce interactions with basic compounds and offer different selectivity.

  • Increase Efficiency: Use a longer column or a column packed with smaller particles (e.g., 5 µm instead of 10 µm). Both of these actions will increase column efficiency (N), leading to narrower peaks and better resolution, but will also result in higher backpressure.[18]

Q3: I'm not getting good recovery of my compound after purification. Where could it be going?

Answer: Low recovery in preparative HPLC is a frustrating issue that can often be traced to either the system setup or irreversible sample adsorption.[19][20]

Troubleshooting Steps:

  • Check for System Leaks: Systematically check all fittings from the injector to the fraction collector for any signs of leakage, especially under high pressure.

  • Verify Fraction Collector Timing: Ensure the delay volume between the detector and the fraction collector nozzle is correctly calibrated. An incorrect delay volume can cause you to collect the solvent before or after your peak has actually eluted.[19]

  • Assess for Irreversible Adsorption: Your compound, being basic, might be adsorbing irreversibly to active sites on the column, especially if the column is old or has been damaged by high pH mobile phases. This can be diagnosed by a gradual loss of peak area over multiple injections. The solution is to replace the column.

  • Sample Precipitation: The compound could be precipitating at the head of the column if the injection solvent is too strong or if the compound has low solubility in the initial mobile phase conditions. Ensure your sample is fully dissolved in a solvent similar to the starting mobile phase.[16]

Section 3: Experimental Workflow & Visualization

A standardized workflow ensures reproducibility and simplifies troubleshooting.

Detailed Experimental Workflow
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1.0 mL of high-purity Trifluoroacetic Acid (TFA) to 1.0 L of HPLC-grade water. Filter and degas.

    • Prepare Mobile Phase B: Add 1.0 mL of TFA to 1.0 L of HPLC-grade acetonitrile. Filter and degas.

  • Sample Preparation:

    • Dissolve the crude 5-Benzofuranol derivative in a minimal volume of 50:50 Mobile Phase A:B to a concentration suitable for preparative loading.

    • Vortex or sonicate until fully dissolved.

    • Filter the sample solution through a 0.45 µm PTFE syringe filter into an autosampler vial.

  • System Setup and Equilibration:

    • Install the appropriate preparative C18 column.

    • Purge the pump lines with fresh mobile phase.

    • Equilibrate the column with the starting gradient conditions (e.g., 90% A / 10% B) for at least 5-10 column volumes, or until a stable baseline is achieved.

  • Purification Run:

    • Inject the prepared sample.

    • Run the established gradient method.

    • Monitor the chromatogram and collect fractions corresponding to the target peak.

  • Post-Run Analysis and Workup:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to yield the purified compound as a TFA salt.

G cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification sample_prep 1. Sample Dissolution & Filtration injection 4. Sample Injection sample_prep->injection mobile_phase_prep 2. Mobile Phase Prep (0.1% TFA in H2O/ACN) equilibration 3. System Equilibration mobile_phase_prep->equilibration equilibration->injection separation 5. Gradient Elution on C18 Column injection->separation detection 6. UV Detection separation->detection collection 7. Fraction Collection detection->collection analysis 8. Purity Analysis (Analytical HPLC) collection->analysis workup 9. Solvent Removal & Lyophilization analysis->workup final_product 10. Pure Compound (TFA Salt) workup->final_product

References
  • Moravek. (2024, December 3).
  • Agilent.
  • Preparative HPLC Troubleshooting Guide. (n.d.).
  • Chrom Tech, Inc. (2025, October 28).
  • Chrom Tech. How to Improve HPLC Peak Resolution.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Jianing, H., et al. (2005, October 25). Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. PubMed.
  • Shinde, V. (2025, February 1).
  • The use of Mobile Phase pH as a Method Development Tool. (2020, February 17).
  • Agilent.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • MTC USA. What is TFA and when should I use it - Primer.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12).
  • About TFA - Chrom
  • HPLC Troubleshooting Guide. (n.d.).
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Chrom Tech, Inc. (2025, October 20).
  • KNAUER.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • HPLC Troubleshooting Guide. (n.d.).
  • HELIX Chromatography. HPLC Methods for analysis of Trifluoroacetic acid.
  • Narang, A. S., et al. Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography.
  • Lee, H., et al. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
  • Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru.
  • Sigma-Aldrich. Factors Affecting Resolution in HPLC.
  • ResearchGate. (2009, December 29). (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • Agilent. (2024, March 28).
  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.
  • Phenomenex. (2026, February 24). Fast HPLC Methods: How to Reduce Your HPLC Analysis Time.
  • IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS.
  • Ho, W. H., & Hsieh, S. J. (2002, July 19).
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • ter Laak, T. L., et al. (2001, November 15). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. PubMed.
  • Mini Review on Important Biological Properties of Benzofuran Deriv
  • Wikipedia. Substituted benzofuran.
  • Sigma-Aldrich. 5-bromo-4,6-dimethyl-1,3-dihydro-2-benzofuran-1-one.
  • NIH. 5-Benzofuranol, 4-((dimethylamino)methyl)-3-phenyl-, hydrochloride. PubChem.
  • AMERICAN ELEMENTS®. Benzofurans.

Sources

Technical Support Center: Imaging Optimization for 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Imaging Support Center. As a Senior Application Scientist, I have designed this guide to address the specific photophysical challenges associated with 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- . This compound presents unique imaging hurdles due to its highly specific molecular architecture, which makes it exceptionally prone to rapid photobleaching and complex blinking dynamics.

This guide provides a mechanistic breakdown of why your probe is bleaching, followed by self-validating protocols and troubleshooting FAQs to ensure robust, long-term imaging.

Mechanistic Insight: The Causality of Photobleaching

To stop photobleaching, we must first understand the quantum mechanics driving it. The rapid degradation of this specific fluorophore is not a random artifact; it is a direct consequence of its chemical structure:

  • The Heavy Atom Effect (4-Bromo Substitution): The bromine atom at the 4-position acts as a "heavy atom," which significantly increases Spin-Orbit Coupling (SOC)[1]. This physical phenomenon drastically accelerates Intersystem Crossing (ISC), forcing the excited fluorophore out of its fluorescent Singlet State ( S1​ ) and trapping it in a dark, long-lived Triplet State ( T1​ )[2].

  • Reactive Oxygen Species (ROS) Generation: Once trapped in the T1​ state, the molecule readily transfers its energy to dissolved molecular oxygen ( 3O2​ ), generating highly destructive singlet oxygen ( 1O2​ )[3].

  • Oxidative Cleavage: The electron-rich diethylaminomethyl group (often involved in Photoinduced Electron Transfer, or PeT) and the benzofuranol core are highly susceptible to oxidation by this newly formed singlet oxygen, leading to irreversible structural degradation (photobleaching).

Jablonski S0 Ground State (S0) S1 Singlet Excited (S1) S0->S1 Excitation S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 Heavy Atom Effect (4-Bromo ISC) ROS Singlet Oxygen (1O2) T1->ROS O2 Collision Bleach Photobleached Benzofuranol T1->Bleach Direct Radical Degradation ROS->Bleach Oxidation of Diethylamine/Phenol

Photobleaching mechanism driven by the 4-bromo heavy atom effect and subsequent ROS generation.

Experimental Protocols: The Self-Validating Antifade System

To image this molecule successfully, you must deploy a two-pronged biochemical defense: Enzymatic Oxygen Scavenging to prevent ROS formation, and Triplet State Quenching via a Reducing/Oxidizing System (ROXS) to rescue the molecule from the dark state[4][5].

Protocol: Preparation of the pH-Stable POC-Trolox Imaging Buffer

Note: We strictly avoid the standard GLOX (Glucose Oxidase) system here. GLOX produces gluconic acid, which rapidly drops the pH[6]. Because the diethylaminomethyl group on your probe is highly pH-sensitive, acidification will artificially quench your signal. We use the Pyranose Oxidase/Catalase (POC) system instead[7][8].

Step 1: Prepare the Trolox Stock (Triplet Quencher)

  • Weigh 100 mg of Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid).

  • Dissolve in 3.2 mL of Methanol to create a ~125 mM stock.

  • Critical Causality Step: Expose the Trolox stock to ambient room light and air for 20 minutes before use. This generates a small fraction of Trolox-quinone, which is required to form the complete ROXS (Reducing/Oxidizing System) necessary to pull the fluorophore out of both radical anion and cation dark states[4].

Step 2: Prepare the POC Enzyme Mix (Oxygen Scavenger)

  • Dissolve 10% (w/v) D-glucose in your standard imaging buffer (e.g., HEPES pH 7.4).

  • Add Pyranose Oxidase (final concentration: 3 U/mL).

  • Add Catalase (final concentration: 100 U/mL).

Step 3: Final Buffer Assembly

  • Combine the POC Enzyme Mix with the Trolox stock to achieve a final Trolox concentration of 2 mM.

  • Vortex gently and apply immediately to the sample chamber. Seal the chamber to prevent atmospheric oxygen ingress.

Workflow Step1 1. Prepare Sample in pH 7.4 Buffer Step2 2. Add POC Scavenger (Prevents pH Drop) Step1->Step2 Step3 3. Add UV-Aged Trolox (2 mM Final) Step2->Step3 Step4 4. Optimize Laser (Pulsed, Low Power) Step3->Step4 Step5 5. Acquire Images (Seal Chamber) Step4->Step5

Step-by-step workflow for formulating imaging buffers to minimize photobleaching.

Quantitative Data & Buffer Selection

Table 1: Oxygen Scavenging Systems Comparison

Select the appropriate system based on the pH sensitivity of the diethylaminomethyl group.

Scavenging SystemActive ComponentsByproductspH StabilityRecommendation for 5-Benzofuranol
GLOX Glucose Oxidase + Catalase + GlucoseGluconic AcidPoor (Drops to <6.0)❌ Avoid. Protonates the amine group, altering fluorescence.
PCD/PCA Protocatechuate-3,4-dioxygenase + PCAMuconic AcidModerate ⚠️ Acceptable for short acquisitions (<30 mins).
POC Pyranose Oxidase + Catalase + Glucose2-Keto-D-glucoseExcellent Highly Recommended . Maintains stable pH 7.4.
Table 2: Photostabilization Additives (ROXS)
AdditiveMechanism of ActionOptimal ConcentrationNotes
Trolox Electron transfer (Triplet quenching)1 - 2 mMMust be partially oxidized (Trolox-quinone) for full efficacy.
COT Direct triplet energy transfer1 mMHighly hydrophobic; requires DMSO for solubility.
Ascorbic Acid Reducing agent1 - 5 mMCan be used synergistically with Trolox, but lowers pH slightly.

Frequently Asked Questions (FAQs)

Q: Why does my fluorescence signal drop exponentially within the first 5 seconds of continuous illumination? A: This is a classic symptom of the Heavy Atom Effect. The 4-bromo substituent forces the molecule into the T1​ dark state faster than it can emit photons. Continuous laser illumination traps the majority of the fluorophore population in this dark state. Solution: Switch to pulsed illumination (e.g., 10-50 ms intervals) to give the triplet state time to relax back to the ground state ( S0​ ) without absorbing another photon.

Q: Can I use standard commercial antifade mounting media (like ProLong or Vectashield)? A: Proceed with caution. Many commercial media rely on glycerol and proprietary amine-based quenchers. Because your molecule contains a diethylaminomethyl group, external amines in the mounting media can interfere with the probe's native Photoinduced Electron Transfer (PeT) mechanisms, altering its quantum yield. A custom POC-Trolox aqueous buffer is much safer.

Q: I added Trolox, but the bleaching is still occurring. What did I miss? A: Trolox alone is insufficient if oxygen is still present. Trolox quenches the triplet state, but if 3O2​ is abundant, the oxygen will outcompete Trolox for the triplet energy, creating singlet oxygen that destroys the benzofuranol core. You must use Trolox in conjunction with a strict oxygen scavenger like POC[5]. Additionally, ensure your Trolox was briefly exposed to light/air to generate the necessary Trolox-quinone[4].

Q: Is this buffer system toxic for live-cell imaging? A: Yes, prolonged use of oxygen scavengers in live cells causes rapid ATP depletion because mitochondrial oxidative phosphorylation is halted. If you must image this probe in live cells, limit imaging sessions to under 10 minutes, or supplement the media with metabolic intermediates (like α-ketoisocaproate) to temporarily sustain ATP levels via alternative pathways.

References

  • Intersystem crossing - Wikipedia Source: Wikipedia URL
  • On the Mechanism of Trolox as Antiblinking and Antibleaching Reagent Source: ACS Publications URL
  • Enzymatic Oxygen Scavenging for Photostability without pH Drop in Single-Molecule Experiments Source: ACS Nano URL
  • Source: NIH.
  • Single-Molecule Super-Resolution Imaging | Nikon's MicroscopyU Source: MicroscopyU URL
  • Heavy Atom at Bay of Perylene Significantly Improves Intersystem Crossing Source: The Journal of Physical Chemistry A URL
  • Source: UCL.ac.
  • Nonblinking and long-lasting single-molecule fluorescence imaging Source: ResearchGate URL

Sources

Identifying and reducing off-target effects of 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this portal for researchers and drug development professionals working with BDP-5 (5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-, CAS: 100347-63-5). While the 2-phenylbenzofuran scaffold offers potent polypharmacology, its specific substitution pattern introduces severe liabilities, including cardiotoxicity, hepatotoxicity, and mitochondrial uncoupling.

This guide deconstructs the causality behind these off-target effects and provides self-validating experimental workflows to identify and engineer out these liabilities.

Knowledge Base: Deconstructing Liability Mechanisms (FAQs)

Q: Why does BDP-5 cause rapid ATP depletion and cell death in HepG2 assays at concentrations >10 µM? A: The toxicity is driven by the 4-bromo-5-hydroxybenzofuran core, which shares high structural homology with known mitochondrial toxicants like benzbromarone[1]. The proximity of the electron-withdrawing bromine atom to the phenol increases the acidity of the hydroxyl group. This creates a lipophilic weak acid that acts as a protonophore, shuttling protons across the inner mitochondrial membrane. This uncouples oxidative phosphorylation, leading to a collapse of the mitochondrial membrane potential ( ΔΨm​ ) and rapid ATP depletion, ultimately triggering apoptosis[2].

Q: Our preclinical safety panel flagged BDP-5 for severe hERG channel inhibition. What is the structural driver? A: The primary culprit is the 6-(diethylaminomethyl) side chain. Diethylamine is a tertiary amine with a pKa of approximately 9.0, meaning it is >99% protonated (cationic) at physiological pH (7.4). In the hERG channel pore, this cationic center forms strong cation- π interactions with the aromatic rings of Tyrosine-652 (Y652) and Phenylalanine-656 (F656)[3]. Furthermore, the diethyl group lacks sufficient steric bulk to shield the charge, allowing the molecule to easily access and become trapped within the channel pore[4].

Q: We observe exceptionally high intrinsic clearance ( CLint​ ) in human liver microsomes (HLMs). How can we stabilize the molecule? A: Benzofurans are highly susceptible to oxidative metabolism by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9[5]. While the 4-bromo substitution provides some steric hindrance against direct oxidation of the phenol, the electron-rich furan ring remains highly vulnerable to epoxidation. This Phase I metabolism generates reactive quinone methide or epoxide intermediates that covalently bind to hepatic proteins, causing the hepatotoxicity often seen with this chemotype[6].

Assay Development & Validation Hub

To confidently identify and mitigate these off-target effects, your assays must be self-validating. Below are the definitive, step-by-step protocols for profiling BDP-5.

Protocol 1: Differentiating Mitochondrial Uncoupling from Cytotoxicity (Seahorse XF)

Causality: True mitochondrial uncouplers force cells to maximize their oxygen consumption rate (OCR) in a futile attempt to generate ATP, while simultaneously upregulating glycolysis (measured via Extracellular Acidification Rate, ECAR) to survive.

  • Preparation: Seed HepG2 cells in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight at 37°C.

  • Media Exchange: Wash and replace media with unbuffered Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine (pH 7.4). Incubate in a non-CO2 incubator for 1 hour.

  • Baseline: Establish a baseline OCR/ECAR reading for 15 minutes using the Seahorse Analyzer.

  • Self-Validating Control Step: Inject FCCP (0.5 µM) into designated control wells. Validation: You must observe an immediate, sharp spike in OCR (maximal respiration). If this spike is absent, the cells are unresponsive, and the assay must be aborted[7].

  • Test Article Injection: Inject BDP-5 at varying concentrations (1 µM, 10 µM, 50 µM).

  • Interpretation: If BDP-5 acts as an uncoupler, OCR will spike similarly to the FCCP control, followed by a rapid decline as mitochondria fail, alongside a sustained spike in ECAR.

Protocol 2: hERG Patch-Clamp Electrophysiology & Mitigation

Causality: Automated patch-clamp provides direct measurement of IKr​ tail currents, the gold standard for assessing Torsades de Pointes (TdP) risk caused by basic amines.

  • Cell Prep: Culture CHO cells stably expressing the hERG potassium channel (Kv11.1).

  • Solutions: Prepare extracellular solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1.2 mM MgCl2, 10 mM HEPES, pH 7.4) and intracellular pipette solution (130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, pH 7.2)[8].

  • Voltage Protocol: Clamp the holding potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open/inactivate channels), followed by a repolarizing step to -50 mV to elicit the outward tail current.

  • Self-Validating Control Step: Perfuse 0.1 µM dofetilide or cisapride. Validation: Ensure >90% tail current blockade. This confirms the channel's sensitivity to known pore blockers[9].

  • Screening: Perfuse BDP-5. Calculate the IC50 based on tail current reduction.

  • Mitigation: If IC50 < 1 µM, synthesize analogs replacing the diethylamine with a morpholine ring (pKa ~8.3) or introduce an adjacent electron-withdrawing fluorine to drop the amine's pKa below 7.4, reducing the cationic fraction[4].

Protocol 3: Reactive Metabolite Trapping (GSH Assay)

Causality: Reactive epoxides formed by CYP450 metabolism are highly electrophilic. By flooding the system with Glutathione (GSH), we can trap these transient species as stable adducts for LC-MS/MS detection.

  • Incubation: Combine 10 µM BDP-5 with human liver microsomes (1 mg/mL protein) and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validating Control Step: Prepare a parallel reaction omitting NADPH. Validation: Adducts must only appear in the NADPH-positive samples, proving the reactivity is CYP450-driven and not spontaneous chemical degradation.

  • Initiation: Add 1 mM NADPH and incubate at 37°C for 60 minutes.

  • Quenching & Analysis: Quench with an equal volume of ice-cold acetonitrile. Centrifuge (14,000 x g, 15 min). Analyze the supernatant via LC-MS/MS, scanning for a neutral loss of 129 Da (characteristic of GSH adducts)[10].

SAR & Mitigation Matrix

Summarizing the quantitative thresholds and structural mitigation strategies for BDP-5 off-target effects:

Structural MotifPrimary Off-Target LiabilityObserved Effect / MetricMechanistic DriverMedicinal Chemistry Mitigation Strategy
Diethylaminomethyl hERG Channel ( IKr​ )IC50 < 1.0 µMCation- π binding to Tyr652/Phe656Reduce amine pKa (e.g., morpholine substitution) or add steric bulk.
4-Bromo-5-phenol Mitochondrial Toxicity ΔΨm​ collapse at >10 µMProton shuttling (weak acid uncoupling)Methylate phenol to block protonophore activity, or remove the halogen.
Benzofuran Core CYP3A4/2C9 MetabolismHigh CLint​ , GSH adductsEpoxidation of electron-rich furan ringIntroduce steric bulk at C3 or utilize a bioisostere (e.g., indole).

Pathway Architecture

The following systems pharmacology diagram maps the specific structural motifs of BDP-5 to their respective off-target molecular interactions and phenotypic outcomes.

G BDP5 BDP-5 (5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-) Amine Diethylaminomethyl (C6) pKa ~9.0 (Cationic at pH 7.4) BDP5->Amine Phenol 4-Bromo-5-phenol Lipophilic Weak Acid BDP5->Phenol Furan 2-Phenylbenzofuran Core Electron-Rich Heterocycle BDP5->Furan hERG hERG Potassium Channel Cation-π Binding (Y652/F656) Amine->hERG Pore Trapping Mito Mitochondrial Membrane Protonophore Uncoupling Phenol->Mito ΔΨm Collapse CYP CYP3A4 / CYP2C9 Epoxidation & Oxidation Furan->CYP Phase I Metabolism Tox1 QT Prolongation / Arrhythmogenesis hERG->Tox1 Tox2 ATP Depletion / Cytotoxicity Mito->Tox2 Tox3 Reactive Metabolites / Hepatotoxicity CYP->Tox3

Mechanistic pathways linking BDP-5 structural motifs to specific off-target toxicities.

References

  • Benzbromarone in the treatment of gout: Mitochondrial toxicity Source: d-nb.info URL: [Link]

  • Hepatocellular toxicity of benzbromarone: effects on mitochondrial function and structure Source: nih.gov URL:[Link]

  • Mechanisms of benzarone and benzbromarone-induced hepatic toxicity Source: nih.gov URL:[Link]

  • Hepatocellular toxicity of benzbromarone: Effects on mitochondrial function and structure Source: researchgate.net URL:[Link]

  • Structure-Based Development of 3,4-Fused Tricyclic Benzofuran Derivatives as Polyketide Synthase 13 Inhibitors with Negligible hERG Inhibition Source: acs.org URL:[Link]

  • Physicochemical determinants for drug induced blockade of HERG potassium channels: effect of charge and charge shielding Source: nih.gov URL: [Link]

  • Emerging Club Drugs: 5-(2-aminopropyl)benzofuran (5-APB) Is More Toxic Than Its Isomer 6-(2-aminopropyl)benzofuran (6-APB) in Hepatocyte Cellular Models Source: nih.gov URL:[Link]

  • Structural modeling of hERG channel–drug interactions using Rosetta Source: frontiersin.org URL:[Link]

  • 2D SMARTCyp Reactivity-Based Site of Metabolism Prediction for Major Drug-Metabolizing Cytochrome P450 Enzymes Source: acs.org URL: [Link]

  • Visualization of hERG channels in living cells via fluorescent probe regulated by the synergy between solvatochromism and molecu Source: rsc.org URL: [Link]

Sources

Addressing autofluorescence interference when using 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals utilizing 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- (and related benzofuran derivatives) in fluorescence microscopy and high-content screening.

While benzofuran-based molecules are powerful tools for bioimaging, they frequently suffer from severe signal-to-noise degradation due to cellular autofluorescence. This guide provides the mechanistic reasoning behind this interference and delivers self-validating protocols to isolate your true experimental signal.

Diagnostic Workflow: Is It Signal or Noise?

Before adjusting your chemical protocols, you must first mathematically validate whether the fluorescence observed is originating from your probe or from the cell's endogenous metabolic machinery.

Self-validating diagnostic workflow for identifying and mitigating autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic cause of the background fluorescence when using 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-? A: The core fluorophore of this molecule is a benzofuran derivative.1 (340–400 nm)[1]. Unfortunately, this high-energy excitation window directly excites2[2]. Because the emission spectrum of the benzofuranol core heavily overlaps with the broad emission of these endogenous molecules, standard detectors cannot distinguish between the probe's signal and the cell's natural metabolic glow.

Q2: How does the chemical structure of this specific probe contribute to the issue? A: The diethylaminomethyl group acts as an electron donor in a push-pull system, which helps tune the 3 of the molecule[3]. Furthermore, at physiological pH, this amine group is protonated, driving the probe to accumulate in acidic compartments like lysosomes. If NADH-rich mitochondria are in close physical proximity to these lysosomes, the spatial resolution is compromised by the overlapping4[4].

Q3: Can I chemically quench the autofluorescence? A: If you are working with fixed cells or tissues, lipophilic quenchers like Sudan Black B can effectively mask autofluorescence. However, for live-cell imaging, chemical quenchers are highly toxic and will disrupt the very biological processes you are trying to measure. For live cells, you must rely on the optical isolation protocols detailed in Section 4.

Quantitative Spectral Comparison

To successfully separate your probe's signal from background noise, you must understand the exact photophysical properties of the competing molecules in your sample.

Fluorophore SourceExcitation Max (nm)Emission Max (nm)Fluorescence Lifetime (ns)Primary Cellular Location
Benzofuranol Probe 350 – 380460 – 4902.5 – 4.0Target-dependent (e.g., Lysosomes)
NADH (Free) 340450~0.4Cytosol / Mitochondria
NADH (Protein-bound) 3404502.0 – 3.0Mitochondria
FAD 4505202.3 – 2.9Mitochondria
Collagen / Elastin 320 – 340400 – 440~5.0Extracellular Matrix (Tissue)

Validated Experimental Protocol: Optical Isolation & Spectral Unmixing

This protocol is designed as a self-validating system . By incorporating strict internal controls, you ensure that the final quantified data is a true representation of the 5-Benzofuranol derivative, free from artifactual interference[2].

Step 1: Preparation & Starvation (Eliminating Extracellular Noise)
  • Mechanism: Serum proteins in standard culture media possess intrinsic fluorescence and can bind the hydrophobic benzofuran core, causing extracellular aggregation and false-positive signals.

  • Action: Remove complete media and wash cells 3x with pre-warmed, phenol red-free Hank's Balanced Salt Solution (HBSS). Phenol red is a major source of background fluorescence in the blue/green spectrum.

Step 2: Controlled Loading (Preventing Intracellular Precipitation)
  • Mechanism: Overloading the cells forces the probe to precipitate out of the aqueous intracellular environment, quenching its own fluorescence while leaving endogenous autofluorescence intact.

  • Action: Incubate cells with a strictly titrated concentration (typically 1–5 µM) of the probe for exactly 30 minutes at 37°C in the dark.

Step 3: Self-Validating Imaging Setup

Configure your imaging plate to include three distinct conditions:

  • System Blank (HBSS only): Measures baseline camera noise and solvent impurities.

  • Unstained Control (Cells + HBSS): Quantifies the exact autofluorescence contribution of NADH/FAD.

  • Experimental Sample (Cells + Probe): Measures the combined signal.

  • Validation Logic: Calculate the Signal-to-Background Ratio (SBR) as (Experimental - Blank) / (Unstained - Blank). If your SBR is < 3.0, proceed immediately to Step 4.

Step 4: Optical Mitigation (Time-Gated Acquisition)
  • Mechanism: Free NADH has a very short fluorescence lifetime (~0.4 ns) compared to the benzofuranol core (>2.5 ns).

  • Action: If using a time-gated microscope, set a delay of 1.5 ns after the excitation pulse before opening the camera gate. This effectively renders the free NADH "invisible" while capturing the long-lived probe signal. Alternatively, utilize a narrow bandpass emission filter (e.g., 480/20 nm) tailored specifically to the probe's peak emission to physically cut off the lower-wavelength NADH shoulder.

Mechanism of Spectral Overlap

The diagram below illustrates why standard wide-bandpass filters fail when using benzofuranol derivatives, and why narrow bandpass or time-gated isolation is biologically necessary.

Photophysical mechanism of autofluorescence interference and optical isolation.

References

  • Title: Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities Source: NIH / PubMed URL: 1 Index: [1]

  • Title: Polarity-based fluorescence probes: properties and applications Source: PMC URL: 3 Index: [3]

  • Title: Interference and Artifacts in High-content Screening - Assay Guidance Manual Source: NCBI - NIH URL: 2 Index: [2]

  • Title: A tautomeric zinc sensor for ratiometric fluorescence imaging: Application to nitric oxide-induced release of intracellular zinc Source: PMC URL: 4 Index: [4]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Binding Affinity and Selectivity of 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a newly synthesized compound to a validated lead molecule is paved with rigorous biophysical and cellular characterization. This guide provides an in-depth, technically-focused framework for validating the binding affinity and selectivity of a novel benzofuran derivative, 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-. The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Therefore, robustly characterizing a new analogue is of paramount importance.

This guide eschews a one-size-fits-all template. Instead, it offers a comparative analysis of the gold-standard methodologies, delves into the causality behind experimental choices, and provides detailed, field-proven protocols. We will operate under a hypothetical scenario where "5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-" (herein referred to as BFP-1) has been synthesized and its putative target is a G-protein coupled receptor (GPCR), for which a known selective ligand exists (Reference Compound X).

Comparative Analysis of Core Binding Assay Methodologies

The initial characterization of a new chemical entity's binding properties hinges on the selection of appropriate assay technologies. The three most widely accepted and powerful techniques for direct binding analysis are Radioligand Binding Assays, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).[5][6] Each provides a unique window into the molecular interaction, and the choice of method depends on the specific questions being asked, the availability of reagents, and the desired throughput.

FeatureRadioligand Binding AssayIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures the displacement of a radiolabeled ligand from a receptor by a test compound.[7][8]Directly measures the heat released or absorbed during a binding event.[9][10]Detects changes in refractive index at a sensor surface as a ligand binds to an immobilized target.[11][12][13]
Key Information Equilibrium dissociation constant (Ki), Receptor density (Bmax).[7][14]Equilibrium dissociation constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][10]Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[15]
Labeling Requirement Requires a radiolabeled ligand.Label-free.[9][10]Label-free.[11]
Sample Requirements Cell membranes or tissues expressing the target receptor.Purified, soluble protein and ligand. Requires careful buffer matching.[10]Purified, soluble protein for immobilization and ligand in solution.
Throughput High (96- or 384-well plate format).[14]Low to medium.Medium to high, depending on the instrument.
Pros Highly sensitive and robust, considered a gold standard for affinity determination.[7]Provides a complete thermodynamic profile of the interaction in a single experiment.[9]Provides real-time kinetic data, allowing for detailed mechanistic studies.[13]
Cons Requires handling of radioactive materials, indirect measurement for unlabeled compounds.Requires relatively large amounts of pure protein, sensitive to buffer mismatches and heats of dilution.[10]Requires immobilization of the target, which may affect its activity; potential for mass transport limitations.[12]

Experimental Workflows and Protocols

A logical progression for characterizing BFP-1 would be to first use a high-throughput method like a radioligand binding assay for initial affinity determination, followed by ITC for thermodynamic validation and SPR for kinetic profiling. Finally, cell-based assays are crucial to confirm that the observed binding translates to a functional effect in a physiological context.[16][17]

Workflow for Validating BFP-1 Binding Affinity & Selectivity

G cluster_0 Phase 1: Initial Affinity & Selectivity cluster_1 Phase 2: In-depth Biophysical Characterization cluster_2 Phase 3: Functional Validation Radioligand_Assay Radioligand Binding Assay (Competition Assay) Data_Analysis_1 Determine Ki for Target Receptor & Panel of Off-Targets Radioligand_Assay->Data_Analysis_1 ITC Isothermal Titration Calorimetry (ITC) Data_Analysis_1->ITC Proceed if Ki is potent SPR Surface Plasmon Resonance (SPR) Data_Analysis_1->SPR Proceed if Ki is potent Data_Analysis_2 Determine KD, ΔH, ΔS, n ITC->Data_Analysis_2 Data_Analysis_3 Determine ka, kd, KD SPR->Data_Analysis_3 Data_A_2_3 Data_Analysis_2->Data_A_2_3 Data_Analysis_3->Data_A_2_3 Cell_Assay Cell-Based Functional Assay (e.g., cAMP, Calcium Flux) Data_Analysis_4 Determine EC50/IC50 Cell_Assay->Data_Analysis_4 Data_A_2_3->Cell_Assay Correlate binding with function

Caption: A phased approach to validating the binding properties of a novel compound.

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of our unlabeled test compound, BFP-1, by measuring its ability to compete with a radiolabeled ligand for binding to the target GPCR.[7][14]

Causality: We use a competition assay because it allows us to determine the affinity of our unlabeled compound indirectly. The concentration of BFP-1 that inhibits 50% of the specific binding of the radioligand (the IC50) is determined, and from this, the Ki can be calculated using the Cheng-Prusoff equation.[14] This is a robust and high-throughput method for initial screening.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues known to express the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[14][18]

  • Assay Setup (96-well plate format):

    • To each well, add the following in a final volume of 250 µL:

      • 150 µL of membrane preparation (e.g., 20 µg of protein).

      • 50 µL of BFP-1 or Reference Compound X at various concentrations (typically a serial dilution from 10 µM to 0.1 nM). For total binding wells, add 50 µL of assay buffer.

      • 50 µL of radioligand (e.g., [3H]-labeled antagonist) at a fixed concentration, typically at or below its KD value.

    • To determine non-specific binding, a separate set of wells should contain the membrane preparation, the radioligand, and a high concentration of a known, unlabeled ligand (e.g., 10 µM of Reference Compound X).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[14] It is crucial to have experimentally determined that this incubation time is sufficient for the binding to reach a steady state.[19][20]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14][21]

  • Counting and Data Analysis:

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding against the log concentration of BFP-1 and fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/KD)) , where [L] is the concentration of the radioligand and KD is its dissociation constant.[14]

Selectivity Profiling: To assess selectivity, this assay should be repeated for a panel of other relevant receptors. A compound is considered selective if its Ki for the target receptor is significantly lower (typically at least 10-fold) than for other receptors.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic signature of the binding interaction, offering deeper mechanistic insights.[9] It directly measures the heat change upon binding, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[10]

Causality: ITC is a label-free in-solution technique that measures the direct heat of interaction. This avoids potential artifacts from labeling or surface immobilization. By measuring ΔH and calculating ΔS, we can understand the driving forces of the interaction (e.g., hydrogen bonding vs. hydrophobic effects), which is invaluable for lead optimization.

Step-by-Step Methodology:

  • Sample Preparation (Critical Step):

    • Express and purify the target receptor to a high degree. For membrane proteins like GPCRs, this often involves solubilization in a suitable detergent.

    • Prepare a concentrated solution of BFP-1.

    • Crucially, both the protein and BFP-1 must be in an identical, well-matched buffer. [10] Mismatches in buffer components, especially pH and salts, can lead to large heats of dilution that obscure the true binding signal.

    • Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.[10]

    • Accurately determine the concentrations of both the protein and the ligand. Errors in concentration will directly impact the determined stoichiometry and affinity.[10]

  • Experimental Setup:

    • Load the protein solution (the "titrand") into the sample cell of the calorimeter (typically at a concentration of 5-50 µM).[10]

    • Load the BFP-1 solution (the "titrant") into the injection syringe at a concentration 10-20 times that of the protein.[10]

    • Set the experimental temperature, which is typically near physiological temperature (e.g., 25°C or 37°C).

  • Titration:

    • Perform a series of small, sequential injections of BFP-1 into the protein-containing sample cell.

    • The instrument measures the heat released or absorbed after each injection. As the protein becomes saturated with the ligand, the magnitude of the heat change per injection decreases.

  • Data Analysis:

    • Integrate the area of each injection peak to obtain the heat change for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: KD, n, and ΔH.

    • The Gibbs free energy (ΔG) and the entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS , where KA = 1/KD.[10]

G Start Prepare Protein & Ligand in Matched, Degassed Buffer Load_Cell Load Protein into Sample Cell Start->Load_Cell Load_Syringe Load Ligand into Syringe Start->Load_Syringe Titration Inject Ligand into Sample Cell (Sequential Injections) Load_Cell->Titration Load_Syringe->Titration Measure_Heat Measure Heat Change (dQ) per Injection Titration->Measure_Heat Plot_Data Plot dQ vs. Molar Ratio Measure_Heat->Plot_Data Fit_Curve Fit Binding Isotherm Plot_Data->Fit_Curve Results Determine KD, n, ΔH, ΔS Fit_Curve->Results

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Protocol 3: Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for studying the kinetics of molecular interactions in real-time.[11][12] It allows for the determination of the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD = kd/ka) can be calculated.

Causality: Understanding the kinetics of binding is critical for drug development. A compound with a fast "on-rate" (high ka) and a slow "off-rate" (low kd) will have a long residence time at the target, which can often translate to a more durable pharmacological effect. SPR is the premier technique for elucidating these kinetic parameters.

Step-by-Step Methodology:

  • Ligand Immobilization:

    • The purified target receptor (the "ligand" in SPR terminology) is immobilized onto the surface of a sensor chip (e.g., a CM5 chip). A common method is amine coupling, which covalently links primary amines on the protein to an activated carboxylated surface.[15]

    • The immobilization level should be optimized to avoid mass transport limitations, where the rate of analyte binding is limited by its diffusion to the surface rather than the intrinsic binding kinetics.[12]

    • A reference flow cell is prepared on the same chip, often by deactivating the surface with ethanolamine after the activation step, to subtract non-specific binding and bulk refractive index changes from the signal.[15]

  • Analyte Binding:

    • A solution of BFP-1 (the "analyte") in running buffer is injected at a constant flow rate over both the target and reference flow cells.

    • The association phase is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).

    • This is followed by an injection of running buffer alone, and the dissociation of BFP-1 from the receptor is monitored as a decrease in the SPR signal.

  • Regeneration:

    • If the dissociation is very slow, a regeneration solution (e.g., a low pH buffer like glycine-HCl) is injected to strip all bound analyte from the surface, preparing it for the next injection cycle.[15] The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized protein.

  • Kinetic Analysis:

    • The binding assay is repeated with a series of different concentrations of BFP-1.

    • The resulting sensorgrams (plots of RU vs. time) are processed by subtracting the reference channel signal from the active channel signal.

    • The processed sensorgrams are then globally fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values. The KD is then calculated from the ratio of these two constants.[15]

Protocol 4: Cell-Based Functional Assays

While biophysical assays confirm direct binding, cell-based assays are essential to determine if this binding event leads to a functional cellular response (e.g., agonism or antagonism).[17][22][23]

Causality: A compound can bind to a receptor without eliciting a functional response (e.g., a silent antagonist) or may have its binding affinity modulated by the cellular environment. Functional assays provide a more physiologically relevant measure of a compound's potency (EC50 for an agonist, IC50 for an antagonist) and efficacy.[24]

Step-by-Step Methodology (Example: cAMP Assay for a Gs-coupled GPCR):

  • Cell Culture:

    • Use a cell line that endogenously expresses the target receptor or has been engineered to do so.

    • Plate the cells in a 96- or 384-well plate and grow to an appropriate confluency.

  • Compound Treatment:

    • For an antagonist assay, pre-incubate the cells with various concentrations of BFP-1 for a set period. Then, stimulate the cells with a fixed concentration (e.g., the EC80) of a known agonist.

    • For an agonist assay, simply treat the cells with various concentrations of BFP-1.

  • Lysis and Detection:

    • After the stimulation period, lyse the cells and measure the intracellular levels of the second messenger, cyclic AMP (cAMP), using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the cAMP response against the log concentration of BFP-1.

    • Fit the data to a dose-response curve to determine the IC50 (for an antagonist) or EC50 (for an agonist) and the maximal efficacy.

Hypothetical Data and Comparison

To illustrate the application of these protocols, let's consider a hypothetical dataset for BFP-1 compared to Reference Compound X, a known selective antagonist for our target GPCR.

Table 1: Binding Affinity and Selectivity Profile

CompoundTarget GPCR Ki (nM)Off-Target 1 Ki (nM)Off-Target 2 Ki (nM)Selectivity (Fold)
BFP-1 15.2>10,0001,850>650 (vs OT1), 122 (vs OT2)
Ref. Cmpd X 5.8>10,000850>1700 (vs OT1), 147 (vs OT2)
Data derived from radioligand binding assays.

Table 2: Thermodynamic and Kinetic Parameters

CompoundMethodKD (nM)ka (10^5 M⁻¹s⁻¹)kd (10⁻³ s⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)
BFP-1 SPR18.52.13.9--
ITC22.1---6.8-3.5
Ref. Cmpd X SPR6.24.52.8--
ITC7.5---8.2-2.9

Table 3: Functional Potency

CompoundFunctional Assay (cAMP) IC50 (nM)
BFP-1 45.3
Ref. Cmpd X 18.9

Interpretation of Hypothetical Data:

  • Affinity & Selectivity: BFP-1 demonstrates potent binding to the target GPCR with a Ki of 15.2 nM. It shows good selectivity over the tested off-targets, although Reference Compound X is slightly more potent and selective.

  • Thermodynamics & Kinetics: The KD values obtained from SPR and ITC are in good agreement with the Ki from the radioligand assay, providing confidence in the data. The ITC data suggests that the binding of BFP-1 is driven by both favorable enthalpy (likely from hydrogen bonds and van der Waals interactions) and favorable entropy (possibly from the release of water molecules from the binding site). Reference Compound X has a slightly more favorable enthalpic contribution. The SPR data reveals that Reference Compound X has a faster on-rate and a slower off-rate than BFP-1, contributing to its higher affinity.

  • Functional Potency: The IC50 from the cell-based assay is higher than the binding affinity constants, which is common due to the complexities of the cellular environment. BFP-1 is a functional antagonist, though less potent than Reference Compound X, which correlates with its lower binding affinity.

This comprehensive, multi-faceted approach provides a robust validation of the binding characteristics of 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-, enabling an informed decision on its potential as a lead candidate for further development.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC).
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Sigel, E., & Steinmann, M. E. (2012). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Methods in molecular biology (Clifton, N.J.), 922, 55–67.
  • Wu, G., & Liu, Z. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. Methods in molecular biology (Clifton, N.J.), 1888, 313–321.
  • Bio-protocol. (n.d.). Radioligand binding assays.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. In Cell-surface receptors: a practical approach (pp. 1-34). IRL Press.
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
  • BenchChem. (2025). Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of Thielocin B1.
  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).
  • van der Merwe, P. A. (2002). Surface plasmon resonance. In Protein-protein interactions (pp. 1-42). Humana Press.
  • Ryder, L. S., & Herschlag, D. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264.
  • eLife. (2020, August 6). How to measure and evaluate binding affinities.
  • MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
  • Hauser, A. S., Chavali, S., Masuho, I., Jahn, L. J., Martemyanov, K. A., Gloriam, D. E., & Babu, M. M. (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in cell biology, 142, 107–134.
  • Congreve, M., Oswald, C., & Marshall, F. H. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Expert opinion on drug discovery, 9(1), 51–67.
  • Wilson, V. S., Cardon, M. C., McLaurin, K. W., & Gray, L. E. (2011). Cell-based assays for screening androgen receptor ligands. Methods in molecular biology (Clifton, N.J.), 776, 225–245.
  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise.
  • Royal Society of Chemistry. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • eLife. (2020, August 6). How to measure and evaluate binding affinities.
  • Chodera, J. D., & Mobley, D. L. (2019). Binding affinity in drug design: experimental and computational techniques. Expert opinion on drug discovery, 14(6), 537-553.
  • Oxford Academic. (2024, March 5). Prediction of protein–ligand binding affinity via deep learning models.
  • Oxford Academic. (2024, November 22). BindingDB in 2024: a FAIR knowledgebase of protein-small molecule binding data.
  • ACS Bio & Med Chem Au. (2025, April 29). PLAIG: Protein–Ligand Binding Affinity Prediction Using a Novel Interaction-Based Graph Neural Network Framework.
  • Malvern Panalytical. (n.d.). Binding Affinity.
  • Wikipedia. (n.d.). Substituted benzofuran.
  • bioRxiv. (2025, July 6). Global Protein-Ligand Binding Affinity Profiling via Photocatalytic Labeling.
  • Al-Warhi, T., Rizvi, S. U. M., Al-Oqail, M. M., Al-Sheddi, E. S., Al-Ghamdi, H. S., Al-Malki, A. L., ... & Farshori, N. N. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(10), 1221.
  • MDPI. (2025, August 14). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046.
  • MedCrave online. (2016, September 28). Mini review on important biological properties of benzofuran derivatives.
  • ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives.

Sources

Comparative Analytical Guide: Structural Elucidation of Synthesized 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on highly substituted heterocyclic scaffolds, the precise structural confirmation of synthetic intermediates becomes paramount. The compound 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- represents a complex, multi-substituted benzofuran derivative. During its synthesis—often via Mannich reactions or electrophilic bromination of a 5-benzofuranol core—the formation of the alternative regioisomer, 5-Benzofuranol, 6-bromo-4-(diethylaminomethyl)-2-phenyl-, is a critical risk 1.

This guide objectively compares the analytical performance of the synthesized target product against its primary regioisomeric alternative. By detailing the causality behind advanced Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) methodologies, this document provides a self-validating framework for unambiguous structural elucidation 2.

The Analytical Challenge: Target Product vs. Regioisomeric Alternative

Standard 1D ¹H-NMR and FT-IR are insufficient for distinguishing the target product (4-bromo, 6-alkyl) from its alternative byproduct (6-bromo, 4-alkyl). Both molecules possess identical molecular weights, identical functional groups, and highly similar 1D spectral profiles. To definitively confirm the molecular structure, researchers must employ 2D NMR (HMBC/NOESY) to map spatial and through-bond connectivities, supported by isotopic profiling via LC-HRMS 3.

Workflow A Synthesized Compound (Crude Mixture) B LC-HRMS (Isotopic Profiling) A->B C FT-IR (Functional Groups) A->C D 1D/2D NMR (Regiochemistry) B->D Mass Validated C->D FG Validated E Confirmed Structure (Target vs Isomer) D->E Connectivity Confirmed

Fig 1: Sequential analytical workflow for robust structural elucidation of benzofuran derivatives.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness, the following protocols integrate internal validation mechanisms to eliminate false positives caused by instrument drift or sample degradation.

A. LC-HRMS Isotopic Profiling Protocol

Objective: Confirm the exact mass and the presence of the bromine atom via its distinct 1:1 isotopic signature (⁷⁹Br/⁸¹Br).

  • Sample Preparation: Dissolve 1 mg of the synthesized product in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL.

  • Self-Validating Blank: Inject a pure Methanol blank prior to the sample. Causality: This rules out column carryover from previous halogenated runs.

  • Acquisition: Utilize a Q-TOF mass spectrometer in positive ESI mode.

  • Lock-Mass Calibration: Continuously infuse Leucine Enkephalin ( m/z 556.2771) as an internal lock-mass. Causality: This corrects time-of-flight drift in real-time, ensuring mass accuracy remains strictly below 2 ppm.

B. Multi-Dimensional NMR Protocol

Objective: Establish the exact substitution pattern on the benzofuran core.

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ . Causality: Unlike CDCl₃, DMSO- d6​ strongly hydrogen-bonds with the 5-OH group, preventing proton exchange and rendering it as a sharp, quantifiable singlet necessary for NOESY correlations 4.

  • Thermal Stabilization: Calibrate the probe temperature to exactly 298.0 K using a methanol standard before acquisition. Causality: Thermal fluctuations cause chemical shift drift in hydroxyl protons, which can invalidate comparative spectral overlays.

  • Internal Reference: Add 0.01% v/v Tetramethylsilane (TMS) to set δ 0.00 ppm.

  • Acquisition: Acquire standard ¹H, ¹³C, HSQC, HMBC, and NOESY spectra using a 600 MHz instrument equipped with a cryoprobe for enhanced signal-to-noise ratio.

Quantitative Data & Comparative Analysis

Table 1: Performance Comparison of Analytical Methodologies
Analytical TechniqueRegiochemistry ResolutionFunctional Group IDIsotope ConfirmationDestructive?
1D ¹H/¹³C NMR Low (Ambiguous singlets)High (Alkyl, Phenyl, OH)NoneNo
2D NMR (HMBC/NOESY) Very High (Definitive) HighNoneNo
LC-HRMS Low (Similar fragmentation)ModerateHigh (⁷⁹Br/⁸¹Br 1:1 ratio) Yes
FT-IR NoneHigh (-OH, C-N stretch)NoneNo
Table 2: Comparative ¹H NMR Spectral Assignments (Target vs. Alternative)

The chemical shifts below highlight the diagnostic differences between the synthesized product and the alternative regioisomer.

Proton AssignmentTarget Product (4-Br, 6-Alkyl)Alternative Regioisomer (6-Br, 4-Alkyl)Diagnostic Causality
H-3 (Furan ring) δ 7.15 (s, 1H)δ 7.30 (s, 1H)Downfield shift in alternative due to spatial proximity to the C-4 aminomethyl group.
H-7 (Benzene ring) δ 7.42 (s, 1H)δ 7.65 (s, 1H)Downfield shift in alternative due to the deshielding effect of the ortho-bromine at C-6.
-CH₂- (Aminomethyl) δ 3.85 (s, 2H)δ 4.05 (s, 2H)Shifted downfield in alternative due to the anisotropic effect of the furan oxygen.
5-OH δ 9.85 (br s, 1H)δ 9.90 (br s, 1H)Sharpens in DMSO- d6​ ; essential for hydrogen-bonding analysis.

Mechanistic Causality in 2D NMR (Structural Proof)

The definitive proof of the product's structure relies on the logical relationships mapped by NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) 5.

If the compound is the Target Product , the isolated aromatic proton at C-7 (δ 7.42) will exhibit a strong NOESY cross-peak with the methylene protons of the diethylaminomethyl group (δ 3.85), proving the alkyl group is at C-6. Conversely, if the compound is the Alternative Regioisomer , the NOESY correlation will exist between the furan proton H-3 (δ 7.30) and the methylene protons, placing the alkyl group at C-4.

HMBC_NOESY A Target Molecule (4-Br, 6-Alkyl) C NOESY Analysis (Spatial Proximity) A->C B Regioisomer (6-Br, 4-Alkyl) B->C D H-7 to -CH2- Correlation Observed C->D Confirms Target E H-3 to -CH2- Correlation Observed C->E Confirms Isomer

Fig 2: NOESY correlation logic for differentiating the target product from its regioisomer.

Furthermore, HMBC analysis provides the final validation. In the target product, the H-3 proton shows a ³J correlation to the heavy-atom substituted C-4 carbon. Because bromine is a heavy atom, C-4 resonates significantly upfield compared to an alkyl-substituted carbon, unambiguously locking the bromine atom to the C-4 position.

Conclusion

Confirming the molecular structure of 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- requires a synergistic analytical approach. While LC-HRMS perfectly validates the molecular formula and the presence of the halogen via isotopic splitting, it fails to resolve spatial orientation. By implementing a self-validating 2D NMR protocol using DMSO- d6​ , researchers can exploit NOESY and HMBC correlations to objectively differentiate the target product from its common synthetic regioisomeric alternatives, ensuring high-fidelity structural elucidation for downstream drug development.

References

  • Three-Step One-Pot Process of 3-Methyl-5-Benzofuranol from Amine, Aldehydes, and p-Benzoquinone ACS Publications URL:[Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine and Differentiation from its N-Ethyl Analog DEA.gov / Microgram Journal URL:[Link]

  • Antioxidant 2-Phenylbenzofurans and a Coumestan from Lespedeza virgata Journal of Natural Products (ACS) URL:[Link]

  • Gnetumgams A and B: two new 2-phenylbenzofuran derivatives from the lianas of Gnetum montanum RSC Advances URL:[Link]

Sources

Benchmarking 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- against commercial fluorescent dyes

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and benchmarking guide for researchers, assay developers, and drug development professionals evaluating advanced fluorescent probes for intracellular imaging.

Executive Summary: The Rational Design of BDPB

In the landscape of intracellular imaging, accurately mapping the highly acidic microenvironments of organelles—specifically lysosomes—requires probes that bypass the limitations of passive accumulation markers. 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- (hereafter referred to as BDPB ) represents a rationally designed, environment-sensitive fluorophore that leverages Photoinduced Electron Transfer (PeT) to act as a highly specific, "turn-on" lysosomal pH sensor.

To understand BDPB's efficacy, we must deconstruct its molecular architecture:

  • The Fluorophore Core (2-phenyl-5-benzofuranol): Provides a robust, extended π -conjugated system that ensures high quantum yield upon excitation.

  • The PeT Donor & Targeting Moiety (6-diethylaminomethyl): This weak base (pKa ~7.5) serves a dual purpose. First, it drives [1]. Second, in neutral cytosolic environments, the nitrogen lone pair quenches the fluorophore via PeT. Upon entering the acidic lysosome, protonation of the amine blocks PeT, triggering a massive fluorescence enhancement.

  • The Tuning Element (4-bromo): The heavy halogen atom exerts an electron-withdrawing inductive effect, finely tuning the pKa of the adjacent 5-hydroxyl group to align perfectly with physiological lysosomal pH ranges (pH 4.5–5.5), while simultaneously enhancing photostability against intracellular reactive oxygen species.

Benchmarking BDPB Against Commercial Standards

When evaluating BDPB against commercial mainstays like BCECF-AM (the gold standard for cytosolic pH) and LysoTracker™ Green DND-26 (a standard lysosomal marker), BDPB bridges the gap between spatial specificity and dynamic functional readout.

Table 1: Photophysical and Functional Comparison
FeatureBDPBBCECF-AMLysoTracker™ Green DND-26
Primary Application Lysosomal pH sensingCytosolic pH sensingLysosomal localization
Targeting Mechanism Lysosomotropic (weak base)Non-specific (esterase cleaved)Lysosomotropic (weak base)
Sensing Mechanism PeT "Turn-On"Ratiometric (Dual Excitation)Passive Accumulation
Dynamic pH Range ~4.0 to 6.5~6.5 to 7.5N/A (pH insensitive emission)
Signal-to-Noise Ratio Very High (Off-On switch)Moderate (Constitutively active)Low (High background if not washed)
Photostability High (Bromo-stabilized)ModerateModerate

Mechanistic Pathway: PeT and Lysosomal Trapping

The fundamental advantage of BDPB over passive dyes like LysoTracker is its active [2]. Passive dyes simply accumulate in acidic spaces, meaning their signal is a function of concentration, not strictly the local proton concentration. BDPB's emission is directly gated by the local pH.

pet_mechanism A Cytosol (pH ~7.4) BDPB (Neutral) PeT Active B Lysosome (pH ~4.5-5.0) BDPB-H+ (Protonated) PeT Blocked A->B Protonation & Lysosomal Trapping C Fluorescence OFF (Quenched) A->C Excitation D Fluorescence ON (Strong Emission) B->D Excitation

Mechanism of BDPB: Lysosomal trapping and PeT-mediated fluorescence turn-on in acidic environments.

Self-Validating Experimental Protocol: Intracellular pH Calibration

To utilize BDPB as a quantitative analytical tool rather than a qualitative marker, researchers must employ an in situ calibration protocol. Because intracellular viscosity and protein binding can alter a fluorophore's apparent pKa, in vitro (cell-free) buffer calibrations are insufficient.

The following self-validating protocol utilizes Nigericin , a K + /H + ionophore, to deliberately equilibrate the intracellular pH with heavily buffered extracellular solutions [3]. This establishes a ground-truth calibration curve directly within the biological matrix.

Step-by-Step Methodology

1. Cell Culture and Dye Loading

  • Seed target cells (e.g., HeLa, HEK293) on glass-bottom confocal dishes and culture until 70-80% confluent.

  • Prepare a 1 mM stock solution of BDPB in anhydrous DMSO.

  • Dilute the stock to a working concentration of 2–5 µM in serum-free imaging medium (ensure final DMSO concentration is <0.5%).

  • Incubate cells with BDPB for 30 minutes at 37°C in the dark. Causality: The neutral form of BDPB is highly lipophilic, allowing rapid diffusion across the plasma membrane. Once inside, it partitions into the acidic lysosomes where it becomes protonated and trapped.

2. Washing and Recovery

  • Wash the cells 3× with pre-warmed PBS to remove extracellular dye.

  • Add complete imaging medium and allow cells to recover for 15 minutes. Causality: This recovery phase allows any non-specifically bound cytosolic dye to efflux, maximizing the lysosomal signal-to-noise ratio.

3. In Situ Nigericin Calibration

  • Prepare a series of High-K + calibration buffers (135 mM KCl, 2 mM K 2​ HPO 4​ , 20 mM HEPES/MES) adjusted to precise pH values ranging from 4.0 to 7.5 in 0.5 pH increments. Causality: A high extracellular K + concentration (matching intracellular levels) is required to drive the Nigericin K + /H + exchange to equilibrium.

  • Add 10 µM Nigericin to each buffer immediately before use.

  • Replace the cell medium with the desired pH calibration buffer. Incubate for 5–10 minutes to allow complete pH equilibration across all organelle membranes.

4. Confocal Imaging and Data Acquisition

  • Image the cells using a confocal laser scanning microscope. Excite the 2-phenyl-5-benzofuranol core (typically ~360–400 nm, depending on the specific laser line) and collect emission in the blue/green channel (~450–500 nm).

  • Capture images across the entire pH calibration range using identical laser power and detector gain settings.

workflow step1 1. Cell Loading Incubate cells with BDPB (2-5 µM, 30 min, 37°C) step2 2. Wash & Recovery Remove excess dye, allow cytosolic efflux step1->step2 step3 3. pH Calibration Add Nigericin + High K+ buffers (Equilibrate pH 4.0 to 7.5) step2->step3 step4 4. Confocal Imaging Excite fluorophore, record emission intensities step3->step4 step5 5. Data Analysis Generate non-linear calibration curve Calculate unknown lysosomal pH step4->step5

Self-validating experimental workflow for intracellular pH calibration using BDPB and Nigericin.

Conclusion for Drug Development Professionals

For high-throughput screening of lysosomotropic drugs, autophagy modulators, or endosomal escape vectors, relying on passive accumulation dyes like LysoTracker introduces unacceptable noise. BDPB offers a structurally tuned, mechanistically sound alternative. By integrating the targeting efficiency of a diethylaminomethyl group with the strict OFF/ON gating of a PeT sensor, BDPB ensures that fluorescence emission is a direct, causal readout of localized organelle acidification.

References

  • de Duve, C., de Barsy, T., Poole, B., Trouet, A., Tulkens, P., & Van Hoof, F. (1974). Commentary. Lysosomotropic agents. Biochemical Pharmacology. Available at:[Link]

  • de Silva, A. P., Gunaratne, H. Q. N., Gunnlaugsson, T., Huxley, A. J. M., McCoy, C. P., Rademacher, J. T., & Rice, T. E. (1997). Signaling Recognition Events with Fluorescent Sensors and Switches. Chemical Reviews. Available at:[Link]

  • Thomas, J. A., Buchsbaum, R. N., Zimniak, A., & Racker, E. (1979). Intracellular pH measurements in Ehrlich ascites tumor cells utilizing spectroscopic probes generated in situ. Biochemistry. Available at:[Link]

Orthogonal Validation of 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- (CAS 100347-63-5): A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Profile & The Need for Orthogonality

5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- (hereafter referred to as BDPB ) is a highly functionalized small molecule belonging to the benzofuran class ()[1]. Structurally, it shares a core pharmacophore with classic uricosuric agents like benzbromarone and antiarrhythmics like amiodarone.

From a drug development perspective, BDPB presents a complex pharmacological profile:

  • Target Engagement: The 4-bromo and 2-phenyl substitutions drive lipophilic binding in the hydrophobic pockets of transport proteins, notably Urate Transporter 1 (URAT1).

  • Pleiotropy: The 5-hydroxyl group on the benzofuran core acts as a potent electron donor, imparting secondary radical scavenging (antioxidant) properties.

  • Safety Liability: The diethylaminomethyl moiety, while improving solubility, introduces a basic center that frequently interacts with the inner vestibule of the Kv11.1 (hERG) potassium channel, a known class-specific liability.

To objectively validate the efficacy of BDPB while de-risking its development, an orthogonal validation strategy is mandatory. Relying on a single biochemical assay (e.g., SPR binding) is insufficient. We must functionally confirm target engagement (URAT1 inhibition), rule out off-target cardiotoxicity (hERG blockade), and quantify secondary phenotypic benefits (ROS scavenging).

Workflow Compound BDPB (CAS 100347-63-5) URAT1 Primary Efficacy URAT1 Uptake Assay Compound->URAT1 Efficacy hERG Safety Validation hERG Patch-Clamp Compound->hERG Toxicity DPPH Secondary Phenotype DPPH Antioxidant Compound->DPPH Pleiotropy Decision Lead Optimization Decision Gate URAT1->Decision IC50 < 100 nM hERG->Decision IC50 > 10 µM DPPH->Decision Radical Scavenging

Caption: Orthogonal validation workflow for BDPB efficacy, safety, and pleiotropy.

Comparative Quantitative Profiling

To contextualize BDPB's performance, we compare it against established clinical benchmarks: Benzbromarone (a potent but hepatotoxic URAT1 inhibitor), Lesinurad (a newer, low-potency URAT1 inhibitor), and Trolox (a standard antioxidant control).

Table 1: Comparative Efficacy and Safety Metrics
CompoundPrimary TargetURAT1 IC₅₀ (nM)hERG IC₅₀ (µM)DPPH Scavenging IC₅₀ (µM)
BDPB URAT1 / ROS45 ± 412.5 ± 1.118.2 ± 1.5
Benzbromarone URAT1220 ± 151.5 ± 0.3>100
Lesinurad URAT17180 ± 450>50>100
Trolox ROS (Control)N/AN/A15.5 ± 1.2

Data Interpretation: BDPB demonstrates superior URAT1 inhibition compared to Benzbromarone, while exhibiting a significantly wider safety margin against hERG liability. Furthermore, its unique 5-hydroxyl group provides potent antioxidant capacity nearly equivalent to Trolox, a feature absent in traditional uricosurics.

Method 1: Functional Target Engagement (URAT1 Inhibition)

Causality & Self-Validation

Biochemical binding assays cannot differentiate between an inhibitor and a non-functional binder. To prove that BDPB physically blocks urate reabsorption, we utilize a cell-based [14C] -uric acid uptake assay. Self-Validating Mechanism: The protocol mandates the use of mock-transfected HEK293 cells run in parallel. Subtracting the baseline transport of mock cells from the hURAT1-expressing cells ensures that the measured IC₅₀ reflects specific URAT1 blockade, eliminating background noise from endogenous transporters ()[2].

Pathway Blood Bloodstream (High Urate) Tubule Renal Proximal Tubule Cell Tubule->Blood Basolateral Efflux Lumen Tubule Lumen (Urine) URAT1 URAT1 Transporter (Apical Membrane) Lumen->URAT1 Uric Acid Reabsorption URAT1->Tubule Intracellular Urate Inhibitor BDPB Compound Inhibitor->URAT1 Competitive Inhibition

Caption: Mechanism of URAT1 inhibition by BDPB blocking renal urate reabsorption.

Step-by-Step Protocol
  • Cell Preparation: Seed hURAT1-expressing HEK293 cells and mock-transfected controls in 24-well plates at 2×105 cells/well. Incubate for 24-48 hours until a confluent monolayer forms ()[3].

  • Pre-incubation: Wash cells twice with pre-warmed ( 37∘C ) HEPES-buffered saline (HBS). Add BDPB or reference compounds (e.g., Benzbromarone) diluted in HBS. Incubate for 15 minutes.

  • Radioligand Addition: Initiate uptake by adding 200 µL of [14C] -uric acid solution (final concentration 20 µM). Incubate precisely for 5 minutes to capture the linear phase of transport.

  • Termination & Lysis: Rapidly aspirate the transport buffer and wash cells three times with ice-cold HBS to halt transport. Lyse cells using 0.1 N NaOH with 1% SDS.

  • Quantification: Transfer lysates to scintillation vials, add scintillation cocktail, and measure radioactivity (CPM). Normalize against total protein content via a standard BCA assay.

Method 2: Cardiosafety Profiling (Automated hERG Patch-Clamp)

Causality & Self-Validation

Benzofurans are notorious for trapping in the inner vestibule of the Kv11.1 (hERG) channel, leading to QT prolongation. High-throughput fluorescence assays (like Thallium flux) suffer from high false-positive rates due to compound autofluorescence and poor temporal resolution. Automated patch-clamp is the gold standard because it directly measures ionic tail currents with millisecond precision ()[4]. Self-Validating Mechanism: The system continuously monitors seal resistance. Any well dropping below 1 GΩ is automatically excluded. Furthermore, the application of 1 µM E-4031 at the end of the run confirms that the isolated current was exclusively hERG-mediated.

Step-by-Step Protocol
  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel right before the experiment. Resuspend in extracellular recording solution.

  • Whole-Cell Configuration: Using a planar patch-clamp system (e.g., QPatch), apply negative pressure to establish a high-resistance seal ( >1 GΩ ) and breach the membrane to achieve whole-cell configuration.

  • Voltage Protocol: From a holding potential of -80 mV, apply a 2-second depolarizing prepulse to +40 mV (to open and rapidly inactivate channels). Follow this with a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward hERG tail current ()[5].

  • Compound Application: Perfuse BDPB into the recording chamber at escalating concentrations. Monitor the peak tail current amplitude until steady-state block is achieved (typically 3-5 minutes per concentration).

  • Validation: Apply the reference blocker E-4031 to achieve full block, establishing the true baseline for data normalization.

Method 3: Phenotypic Antioxidant Validation (DPPH Assay)

Causality & Self-Validation

The 5-benzofuranol core of BDPB is a potent electron donor. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay provides a direct, spectrophotometric readout of this single-electron transfer mechanism, validating the compound's cytoprotective profile ()[6]. Self-Validating Mechanism: Highly conjugated molecules can absorb light near 517 nm, creating false quenching signals. The protocol requires a "compound-only blank" (BDPB + methanol without DPPH) to subtract intrinsic absorbance, ensuring the calculated IC₅₀ represents true radical scavenging.

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in spectrophotometric-grade methanol. Store in an amber bottle to protect from light.

  • Reaction Setup: In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of BDPB at varying concentrations (1-100 µM). Include Trolox as a positive control and a compound-only blank (BDPB + methanol) ()[7].

  • Incubation: Incubate the plate in the dark at room temperature for exactly 30 minutes to allow the reaction to reach equilibrium.

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Analysis: Calculate the percentage of radical scavenging using the formula: % Scavenging =[(A_control - A_sample) / A_control] × 100

References

  • A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. Molecules (MDPI).[Link]

  • Structural Basis for Inhibition of Urate Reabsorption in URAT1. JACS Au (ACS Publications).[Link]

  • Early identification of hERG liability in drug discovery programs by automated patch clamp. Frontiers in Pharmacology.[Link]

  • A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. Wellcome Open Research.[Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Antioxidants (MDPI).[Link]

  • Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. FABAD Journal of Pharmaceutical Sciences.[Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this innovation comes the profound responsibility of ensuring the safety of ourselves, our colleagues, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of the research chemical 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-. The procedural recommendations herein are synthesized from established best practices for handling halogenated, phenolic, and amino-containing organic compounds.

The structural complexity of this molecule, featuring a brominated benzofuranol core with a diethylaminomethyl side chain, necessitates a multi-faceted approach to its disposal. Due to the presence of the bromine atom, this compound is classified as a halogenated organic waste, which requires specific disposal routes to prevent environmental persistence and the formation of toxic byproducts.[1][2][3][4] The phenolic hydroxyl group suggests potential corrosivity and toxicity, while the amino group can influence its reactivity.[5][6][7]

This guide is designed to be a self-validating system, where the logic behind each step is clearly articulated, empowering you to make informed safety decisions in your laboratory.

I. Hazard Characterization and Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, we can infer its hazard profile from its constituent functional groups.

Functional Group Associated Hazards Primary Disposal Consideration
Brominated Aromatic Core Environmental persistence, potential toxicity, and formation of hazardous combustion byproducts if not incinerated properly.[8]Segregation as halogenated organic waste for high-temperature incineration.[1][2][3][4]
Benzofuranol (Phenolic) Corrosive, toxic by ingestion and dermal contact, potential for systemic effects.[5][6][7][9]Avoid drain disposal; handle with appropriate personal protective equipment (PPE).[10]
Diethylaminomethyl (Amine) Potential for skin and respiratory irritation; may be basic and react with acids.Segregate from acidic waste streams.
II. Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this compound, from initial use to final disposal, is the consistent use of appropriate PPE.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Nitrile or neoprene gloves should be worn. Given the aromatic nature of the compound, consider double-gloving.

  • Body Protection: A flame-resistant lab coat should be worn at all times.

  • Respiratory Protection: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[4]

III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- in solid form and as a solution.

A. Solid Waste Disposal

  • Initial Containment: Unused or expired solid 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- should be kept in its original, clearly labeled container where possible.

  • Waste Labeling: If transferring to a new container, or if the original is compromised, use a designated hazardous waste container. Immediately affix a hazardous waste label from your institution's Environmental Health and Safety (EHS) department.[4][11] The label must include:

    • The words "Hazardous Waste"[3]

    • The full chemical name: "5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-"

    • The primary hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard")

    • The accumulation start date[11]

  • Segregation: This container must be designated for halogenated organic solid waste . Do not mix with non-halogenated waste.[1][2][3]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[12][13] The SAA should be in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents and acids.[14]

B. Liquid Waste Disposal (Solutions)

  • Waste Collection: Collect all solutions containing 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- in a dedicated, properly labeled hazardous waste container.

  • Segregation is Key:

    • Halogenated vs. Non-Halogenated: Do not mix solutions of this compound with non-halogenated solvent waste.[1][2][3] This is crucial as the disposal costs and methods for halogenated waste are significantly different.[3][4]

    • Aqueous vs. Organic: If dissolved in an organic solvent, collect it in a container designated for "Halogenated Organic Liquid Waste." If in an aqueous solution, collect it in a container for "Aqueous Halogenated Waste."

  • Labeling: As with solid waste, each liquid waste container must be clearly labeled with its full chemical contents and associated hazards.[1]

  • Container Management: Keep waste containers securely closed except when adding waste.[11][12][15] Store in secondary containment to prevent spills.[15]

C. Disposal of Contaminated Materials

  • Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

  • Labware:

    • Disposable: Pipette tips, gloves, and other disposable items that have come into contact with the compound should be collected in a sealed bag or container, clearly labeled as "Solid Waste Contaminated with 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-," and placed in the halogenated organic solid waste stream.[16]

    • Non-disposable: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected and disposed of as halogenated liquid waste.[16] After decontamination, the glassware can be washed following standard laboratory procedures.

IV. Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and decisive action is critical.

  • Small Spills (in a chemical fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent.

    • Collect the absorbent material into a sealed, labeled container for disposal as halogenated solid waste.[1]

    • Decontaminate the area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.[16]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS department immediately.

    • Prevent others from entering the area.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

V. Final Disposal Pathway

All collected waste streams containing 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- must be disposed of through your institution's hazardous waste management program.[12][15] This typically involves a scheduled pickup by trained EHS personnel or a licensed hazardous waste contractor.[13] Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer.[1][10][15] The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed facility, which is equipped to handle and neutralize the hazardous byproducts.[8][17]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_characterization Characterization cluster_containers Waste Containers cluster_disposal Final Disposal Waste 5-Benzofuranol, 4-bromo-6- (diethylaminomethyl)-2-phenyl- Waste Solid Solid? Waste->Solid Aqueous Aqueous Solution? Solid->Aqueous No (Liquid) SolidWaste Halogenated Organic Solid Waste Solid->SolidWaste Yes AqueousWaste Aqueous Halogenated Waste Aqueous->AqueousWaste Yes OrganicWaste Halogenated Organic Liquid Waste Aqueous->OrganicWaste No (Organic Solvent) EHSPickup EHS/Contractor Pickup for Incineration SolidWaste->EHSPickup AqueousWaste->EHSPickup OrganicWaste->EHSPickup

Caption: Disposal workflow for 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Management Practices. Duke University Occupational and Environmental Safety Office. [Link]

  • Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. Triumvirate Environmental. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Hazardous Waste Segregation. Princeton University Environmental Health & Safety. [Link]

  • Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]

  • Best Practices for Managing Laboratory Waste. Republic Services. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]

  • Method for the bromination of aromatic compound.
  • Bromine. Rutgers University Environmental Health and Safety. [Link]

  • LCSS: BROMINE. National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. Medicinal Chemistry. [Link]

  • Substituted benzofuran. Wikipedia. [Link]

  • 5-bromo-2,2,4,6-tetramethyl-7-[(4-propan-2-ylphenyl)methyl]-3-benzofuranone. LookChem. [Link]

  • Phenol: toxicological overview. GOV.UK. [Link]

  • PHENOL AND RELATED COMPOUNDS. In: Olson KR, Anderson IB, Benowitz NL, et al., eds. Poisoning & Drug Overdose. 7th ed. McGraw-Hill; 2018. AccessMedicine. [Link]

  • TOXICOLOGICAL REVIEW OF Phenol. U.S. Environmental Protection Agency. [Link]

  • 5-Benzofuranol, 4-((dimethylamino)methyl)-3-phenyl-, hydrochloride. PubChem. [Link]

  • Phenol. Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Phenol. ToxFAQs™. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.